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Foundational

A Technical Guide to Fmoc-N-Me-Ile-OH: Properties, Structure, and Application in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction N-((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-L-isoleucine, commonly abbreviated as Fmoc-N-Me-Ile-OH, is a critical building block in modern p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-L-isoleucine, commonly abbreviated as Fmoc-N-Me-Ile-OH, is a critical building block in modern peptide chemistry.[1] Its unique structure, featuring a methyl group on the alpha-amino nitrogen, offers a strategic tool for medicinal chemists to enhance the therapeutic properties of peptide-based drugs. The incorporation of N-methylated amino acids like Fmoc-N-Me-Ile-OH can significantly improve a peptide's metabolic stability, cell permeability, and conformational rigidity.[2] However, the steric hindrance introduced by the N-methyl group also presents unique challenges in solid-phase peptide synthesis (SPPS), necessitating optimized protocols and careful selection of reagents. This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and practical applications of Fmoc-N-Me-Ile-OH for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

Fmoc-N-Me-Ile-OH is a white to off-white powder that is soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF).[3][4] Its fundamental properties are summarized in the table below.

PropertyValueReferences
CAS Number 138775-22-1[1][5]
Molecular Formula C22H25NO4[1][5]
Molecular Weight 367.44 g/mol [3][6]
Melting Point 177-183 °C[3][4]
Appearance White to off-white powder[1]
Purity ≥97% (HPLC)[3]
Storage 2-8°C[1]

The structure of Fmoc-N-Me-Ile-OH is characterized by the presence of the bulky, base-labile Fmoc protecting group on the N-terminus and a methyl group on the α-amino nitrogen of the isoleucine residue. This N-methylation is a key feature that imparts unique conformational constraints and significantly influences the properties of peptides into which it is incorporated.

Caption: Chemical structure of Fmoc-N-Me-Ile-OH.

Analytical Characterization

While detailed, publicly available NMR, mass spectrometry, and IR spectra for Fmoc-N-Me-Ile-OH are not consistently provided by all suppliers, the expected analytical characteristics can be inferred from its structure and data for similar compounds. Researchers should always verify the identity and purity of the material received using appropriate analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc group (aromatic protons between 7.3 and 7.8 ppm, and the CH and CH₂ protons of the fluorenyl moiety between 4.2 and 4.5 ppm), the N-methyl group (a singlet around 2.8-3.0 ppm), and the isoleucine side chain protons (multiplets in the upfield region, typically between 0.8 and 2.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyls of the Fmoc and carboxylic acid groups (typically in the 156-176 ppm range), the aromatic carbons of the Fmoc group (around 120-144 ppm), the N-methyl carbon (around 30-35 ppm), and the aliphatic carbons of the isoleucine side chain.

  • Mass Spectrometry: The expected mass for the protonated molecule [M+H]⁺ is approximately 368.18 g/mol .

  • FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the urethane (around 3300 cm⁻¹), C=O stretching of the urethane and carboxylic acid (around 1690-1720 cm⁻¹), and aromatic C=C stretching from the Fmoc group (around 1450-1600 cm⁻¹).

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-N-Me-Ile-OH is as a building block in Fmoc-based SPPS.[7] The N-methyl group introduces significant steric hindrance, which can impede coupling reactions.[8] Therefore, optimized protocols are essential for efficient incorporation of this amino acid into a growing peptide chain.

Recommended Coupling Protocol

Due to the steric bulk of the N-methyl group, standard coupling reagents are often inefficient. The use of highly reactive uronium or phosphonium salt-based coupling reagents is strongly recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely regarded as one of the most effective coupling reagents for sterically hindered N-methylated amino acids.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-N-Me-Ile-OH (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF)

Step-by-Step Coupling Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed using a standard deprotection protocol (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.

  • Activation of Fmoc-N-Me-Ile-OH:

    • In a separate reaction vessel, dissolve Fmoc-N-Me-Ile-OH and HATU in DMF.

    • Add DIPEA to the solution.

    • Allow the pre-activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. The extended reaction time is crucial to overcome the steric hindrance.

  • Monitoring the Coupling Reaction:

    • The standard Kaiser test is not reliable for secondary amines like N-methylated amino acids. The bromophenol blue test is the recommended method for monitoring the coupling reaction.

    • Bromophenol Blue Test Protocol:

      • Take a small sample of resin beads (1-5 mg) and wash them thoroughly with DMF.

      • Add 1-3 drops of a 0.05% (w/v) bromophenol blue solution in DMF.

      • Observe the color of the beads immediately.

        • Yellow/Greenish-Yellow: Indicates complete coupling.

        • Blue/Greenish-Blue: Indicates incomplete coupling, and a second coupling (recoupling) is necessary.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

SPPS_Coupling_Workflow Resin Fmoc-Deprotected Peptide-Resin Activation Activation of Fmoc-N-Me-Ile-OH (HATU, DIPEA, DMF) Coupling Coupling Reaction (1-4 hours) Activation->Coupling Monitoring Monitoring (Bromophenol Blue Test) Coupling->Monitoring Complete Coupling Complete (Yellow Beads) Monitoring->Complete Success Incomplete Coupling Incomplete (Blue Beads) Monitoring->Incomplete Failure Washing Wash Resin (DMF) Complete->Washing Recouple Recouple Incomplete->Recouple Next_Cycle Proceed to Next Cycle Washing->Next_Cycle Recouple->Coupling

Caption: Workflow for the coupling of Fmoc-N-Me-Ile-OH in SPPS.

Fmoc Deprotection

The standard Fmoc deprotection protocol using 20% piperidine in DMF is generally effective for removing the Fmoc group from N-methylated residues.[9] However, it is important to be aware that peptide sequences containing N-methylated amino acids can be more prone to diketopiperazine formation, especially at the dipeptide stage.[10] This can be mitigated by using modified deprotection conditions, such as shorter deprotection times or the use of alternative bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Challenges and Optimization Strategies

The primary challenge in utilizing Fmoc-N-Me-Ile-OH is overcoming the steric hindrance during the coupling step.[8] In addition to using a potent coupling reagent like HATU and extending the reaction time, the following strategies can be employed for optimization:

  • Double Coupling: If the bromophenol blue test indicates an incomplete reaction after the initial coupling, a second coupling with a fresh solution of activated Fmoc-N-Me-Ile-OH should be performed.

  • Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate the coupling of sterically hindered amino acids by providing localized heating, leading to shorter reaction times and improved coupling efficiencies.

  • Solvent Choice: While DMF is the most common solvent, in some "difficult" sequences, N-methyl-2-pyrrolidone (NMP) may be used as an alternative or in a mixture with DMF to improve solvation and reduce peptide aggregation.[11]

Synthesis of Fmoc-N-Me-Ile-OH

While most researchers will purchase Fmoc-N-Me-Ile-OH commercially, understanding its synthesis can provide valuable insights. A common strategy for the N-methylation of amino acids is the Biron-Kessler method, which can be adapted for solid-phase synthesis.[12] This method involves the temporary protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, which acidifies the N-H proton, facilitating methylation with reagents like methyl iodide or dimethyl sulfate.[12] Subsequent removal of the o-NBS group and protection with an Fmoc group yields the desired product.

Synthesis_Workflow AA_Resin Fmoc-Ile-O-2-CTC Resin Fmoc_Deprotection Fmoc Deprotection AA_Resin->Fmoc_Deprotection oNBS_Protection o-NBS Protection Fmoc_Deprotection->oNBS_Protection Methylation N-Methylation oNBS_Protection->Methylation oNBS_Deprotection o-NBS Deprotection Methylation->oNBS_Deprotection Fmoc_Protection Fmoc Protection oNBS_Deprotection->Fmoc_Protection Cleavage Cleavage from Resin Fmoc_Protection->Cleavage Final_Product Fmoc-N-Me-Ile-OH Cleavage->Final_Product

Caption: A generalized solid-phase synthesis workflow for Fmoc-N-Me-AA-OH.

Conclusion

Fmoc-N-Me-Ile-OH is a valuable tool for peptide chemists seeking to enhance the druglike properties of peptide therapeutics. While its use requires special considerations to overcome the challenges of steric hindrance, the implementation of optimized coupling protocols, including the use of potent activating reagents like HATU and careful reaction monitoring, enables its successful incorporation into complex peptide sequences. A thorough understanding of the properties and reactivity of Fmoc-N-Me-Ile-OH, as outlined in this guide, will empower researchers to effectively utilize this important building block in the design and synthesis of next-generation peptide-based drugs.

References

  • BenchChem. (2025).
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.
  • LifeTein. (2025, September 25).
  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. In Methods in Molecular Biology. Humana Press.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. ChemPep.
  • Román, T., Acosta, G., Cárdenas, C., de la Torre, B. G., Guzmán, F., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 110.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Chem-Impex International, Inc. (n.d.). Fmoc-N-methyl-L-isoleucine. Chem-Impex.
  • MilliporeSigma. (n.d.). Fmoc-N-Me-Ile-OH Novabiochem. Sigma-Aldrich.
  • Google Patents. (n.d.).
  • MilliporeSigma. (n.d.). Fmoc-N-Me-Ile-OH Novabiochem 138775-22-1. Sigma-Aldrich.
  • Alfa Chemistry. (n.d.). CAS 138775-22-1 Fmoc-N-Me-Ile-OH. Alfa Chemistry.
  • BenchChem. (n.d.).
  • MilliporeSigma. (n.d.). Fmoc-N-Me-Ile-OH Novabiochem 138775-22-1. Sigma-Aldrich.
  • Ovadia, O., Biron, E., Chatterjee, J., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(11), 4281–4289.
  • CymitQuimica. (n.d.). CAS 138775-22-1: fmoc-N-methyl-L-isoleucine. CymitQuimica.
  • Peptides International. (n.d.). Fmoc-MeIle-OH [138775-22-1].
  • ChemicalBook. (n.d.). Fmoc-N-methyl-L-isoleucine | 138775-22-1. ChemicalBook.
  • BLD Pharm. (n.d.). 138775-22-1|Fmoc-N-Me-Ile-OH. BLD Pharm.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines.
  • Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2004). Chemoselective Deprotection of Fmoc and OMe in N-Fmoc-Amino Acid and N-Fmoc-Dipeptide Methyl Esters. Synfacts, 2005(03), 0268.
  • The University of Queensland. (n.d.).
  • MedchemExpress. (n.d.).
  • BroadPharm. (n.d.). Fmoc-N-Me-Ile-OH, 138775-22-1. BroadPharm.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562–2570.
  • ChemicalBook. (n.d.). Fmoc-N-methyl-L-isoleucine | 138775-22-1. ChemicalBook.
  • Borgia, M. B., & Fields, G. B. (2000). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Journal of Food Protection, 63(5), 682-693.
  • MedchemExpress. (n.d.).
  • International Journal of Research in Pharmaceutical Sciences. (2020). Solid Phase Peptide Synthesis: A Review. 11(4), 5225-5228.
  • Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2008). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Amino Acids, 35(3), 637–643.
  • Ovadia, O., Biron, E., Chatterjee, J., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(11), 4281–4289.
  • Alfa Chemistry. (n.d.). CAS 138775-22-1 Fmoc-N-Me-Ile-OH. Alfa Chemistry.
  • Kumar, P., & de la Torre, B. G. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science, 19(8), 477-483.
  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec.
  • Ovadia, O., Biron, E., Chatterjee, J., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(11), 4281–4289.
  • Laboratorio de Genomica Viral y Humana, Facultad de Medicina UASLP. (2021, March 25). Electrophoresis loading buffers.
  • JAYPEE BROTHERS. (n.d.). Methods for Electrophoresis.
  • Bio-Rad. (n.d.). electrophoresis.

Sources

Exploratory

Engineering Peptide Therapeutics: The Strategic Role of Fmoc-N-Me-Ile-OH in Advanced Solid-Phase Peptide Synthesis

Executive Summary The transition of peptides from transient biological signaling molecules to robust clinical therapeutics is often hindered by two major pharmacokinetic liabilities: rapid proteolytic degradation and poo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of peptides from transient biological signaling molecules to robust clinical therapeutics is often hindered by two major pharmacokinetic liabilities: rapid proteolytic degradation and poor membrane permeability. As a Senior Application Scientist, I frequently encounter these bottlenecks in drug development pipelines. One of the most effective chemical strategies to overcome these limitations is backbone N-methylation.

Fmoc-N-Me-Ile-OH (N-α-Fmoc-N-α-methyl-L-isoleucine) serves as a critical building block in this endeavor[1]. By introducing a methyl group onto the amide nitrogen of the isoleucine residue, researchers can sterically shield the peptide backbone, eliminate hydrogen-bond donors, and dictate conformational rigidity. This technical guide explores the mechanistic causality behind using Fmoc-N-Me-Ile-OH, details the specialized Solid-Phase Peptide Synthesis (SPPS) protocols required to handle its steric bulk, and reviews its application in cutting-edge translational research.

Chemical Profiling & Structural Significance

Fmoc-N-Me-Ile-OH is an orthogonally protected, non-proteinogenic amino acid. The fluorenylmethyloxycarbonyl (Fmoc) group provides transient protection of the N-terminal amine, which is base-labile and easily removed during standard SPPS cycles[1]. The N-alpha methyl group, however, permanently alters the physicochemical properties of the resulting peptide.

Table 1: Physicochemical Profile of Fmoc-N-Me-Ile-OH
PropertySpecification / Data
IUPAC Name (2S,3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid
CAS Number 138775-22-1
Molecular Formula C22H25NO4[]
Molecular Weight 367.40 g/mol []
Appearance White to slight yellow powder[]
Storage Temperature 2-8 °C (Powder: -20°C for long-term storage)[]
Primary Application Solid-Phase Peptide Synthesis (SPPS) of bioactive peptides and peptidomimetics[1]

Mechanistic Causality: Why N-Methylate Isoleucine?

The decision to incorporate Fmoc-N-Me-Ile-OH into a peptide sequence is rarely arbitrary; it is a targeted structural intervention designed to alter the peptide's biological behavior.

  • Protease Resistance (Steric Shielding): Endogenous proteases recognize specific peptide conformations and require access to the amide bond for hydrolysis. The N-methyl group introduces significant steric hindrance, physically blocking the protease active site from attacking the adjacent peptide bond.

  • Membrane Permeability (Lipophilicity): Native peptide bonds act as hydrogen-bond donors, which heavily solvate the peptide in aqueous environments and prevent it from crossing the hydrophobic lipid bilayer. N-methylation eliminates this H-bond donor, increasing the overall lipophilicity and facilitating intracellular target engagement.

  • Conformational Rigidity & Macrocyclization: Standard secondary amide bonds exist overwhelmingly in the trans conformation. N-methylation lowers the energy barrier between cis and trans states, altering the cis/trans ratio. This induced turn structure is highly advantageous for pre-organizing linear peptides for head-to-tail macrocyclization[1].

N_Methylation_Impact NMe N-Methylation (via Fmoc-N-Me-Ile-OH) Mech1 Eliminates H-Bond Donor NMe->Mech1 Mech2 Steric Hindrance at Amide NMe->Mech2 Mech3 Alters cis/trans Ratio NMe->Mech3 Out1 Increased Lipophilicity & Membrane Permeability Mech1->Out1 Out2 Proteolytic Stability (Protease Resistance) Mech2->Out2 Out3 Conformational Rigidity (Macrocyclization) Mech3->Out3

Figure 2: Mechanistic pathways linking N-methylation to enhanced pharmacokinetic properties.

Expert Protocol: Overcoming the "Steric Wall" in SPPS

While Fmoc-N-Me-Ile-OH offers massive biological advantages, it presents a severe chemical challenge. Isoleucine already possesses a bulky sec-butyl side chain. When combined with an N-methyl group, it creates a "steric wall." Coupling onto the secondary amine of an N-methylated residue is notoriously difficult and is frequently the yield-limiting step in peptide elongation[3].

Standard coupling reagents (like DIC/Oxyma or HBTU) will often fail or result in massive deletion sequences. The following self-validating protocol utilizes highly reactive phosphonium or uronium salts to force the reaction to completion.

Step-by-Step Methodology: High-Efficiency Coupling Cycle

Step 1: Coupling Fmoc-N-Me-Ile-OH to the Growing Chain

  • Reagents: 4 equivalents of Fmoc-N-Me-Ile-OH, 3.9 equivalents of HCTU or HATU, and 8 equivalents of DIPEA in anhydrous DMF[4].

  • Procedure: Pre-activate the amino acid for 3–5 minutes before adding to the resin. Agitate for 1 to 2 hours at room temperature.

  • Causality: The primary amine on the resin is nucleophilic enough, but the bulky isoleucine requires a highly reactive ester intermediate (generated by HCTU/HATU) to ensure complete acylation without epimerization[4].

Step 2: Fmoc Deprotection

  • Reagents: 20% Piperidine in DMF.

  • Procedure: Treat the resin twice (2 × 10 min) to remove the Fmoc group[4]. Wash extensively with DMF and DCM.

  • Causality: This exposes the secondaryN-methyl amine, setting the stage for the most difficult step.

Step 3: Validation via Chloranil Test (Self-Validating Step)

  • Procedure: Take a few resin beads and apply the Chloranil test (acetaldehyde and p-chloranil in DMF/toluene). A positive result yields a dark blue/green bead.

  • Causality:Do not use the standard Kaiser test. The Kaiser test relies on primary amines to form Ruhemann's purple and will give a false negative for the secondary N-methyl amine, leading to blind, erroneous troubleshooting.

Step 4: The "Steric Wall" - Coupling the NEXT Amino Acid

  • Reagents: 4–5 equivalents of the next Fmoc-AA-OH, 4.9 equivalents of PyAOP or PyBOP (with HOAt), and 10 equivalents of DIPEA.

  • Procedure: Couple for 2–4 hours. If incomplete, perform a second coupling using symmetric anhydrides or microwave assistance (50°C).

  • Causality: The incoming amino acid must attack a secondary amine shielded by both a methyl group and a sec-butyl group. PyAOP (a phosphonium salt) is strongly recommended over HATU here because slow couplings with uronium salts (HATU) can lead to irreversible guanidinylation of the N-methyl amine, terminating the peptide chain permanently.

SPPS_Cycle A Resin-Bound Peptide (N-terminal amine exposed) C Primary Coupling (Formation of Peptide Bond) A->C B Activation of Fmoc-N-Me-Ile-OH (HATU/HOAt/DIPEA) B->C Pre-activation D Fmoc Deprotection (20% Piperidine in DMF) C->D Wash & Deprotect E Secondary Coupling (Coupling NEXT amino acid onto N-Me-Ile) D->E Exposes N-methyl amine F Elongated Peptide (Sterically Hindered Amide) E->F Requires strong activation (e.g., PyAOP/PyBOP)

Figure 1: SPPS cycle highlighting the steric challenge of N-methylated secondary coupling.

Case Studies in Translational Research

The strategic use of Fmoc-N-Me-Ile-OH has enabled the synthesis of several highly potent, clinical-grade therapeutics.

Apratoxin S4 Analogs (Oncology)

Apratoxins are marine cyanobacterial natural products that exhibit potent antiproliferative activity by downregulating receptor tyrosine kinases. However, native apratoxins suffer from in vivo toxicity and metabolic instability. In the total synthesis of Apratoxin S4 and its analogs (S7–S9), researchers utilized Fmoc-N-Me-Ile-OH alongside other N-methylated building blocks to construct the macrocyclic core[5]. This specific incorporation prevented deactivation via dehydration, resulting in sub-nanomolar potency and high efficacy in human HCT116 xenograft mouse models[6].

Compstatin Analogs (Immunology)

Compstatin is a cyclic peptide inhibitor of complement component C3, utilized in treatments for age-related macular degeneration. To improve the reduction-stability of Compstatin's native disulfide bond, researchers synthesized thioether-containing analogs[7]. During the SPPS of these highly complex analogs, Fmoc-N-Me-Ile-OH was successfully coupled using HCTU and DIPEA pre-activation[4]. The resulting N-methylated, thioether-bridged peptides maintained potent biological activity while demonstrating vastly superior stability against reducing agents in human blood plasma[7].

PET Ligand Development (Radiopharmacology)

In the development of stabilized NTS1R and CXCR4 Positron Emission Tomography (PET) ligands, N-methylation was utilized to prevent rapid enzymatic degradation of the tracer in vivo[3]. Researchers noted that coupling standard Fmoc-protected amino acids to the secondary amino group of Fmoc-N-Me-Ile-OH was the absolute yield-limiting step, necessitating a 3.5-fold excess of reagents and anhydrous conditions to achieve the desired radiotracer precursors[3].

Conclusion

Fmoc-N-Me-Ile-OH is far more than a simple building block; it is a strategic tool for molecular engineers. By understanding the causality between its structure and its resulting physicochemical properties, researchers can rationally design peptides with superior proteolytic stability, optimal membrane permeability, and locked bioactive conformations. While it introduces significant steric challenges during solid-phase synthesis, adherence to optimized, self-validating protocols utilizing phosphonium-based coupling chemistries ensures high-yield elongation, unlocking the next generation of peptide therapeutics.

References

  • Improved Total Synthesis and Biological Evaluation of Potent Apratoxin S4 Based Anticancer Agents with Differential Stability and Further Enhanced Activity Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin ACS Chemical Biology (PMC/NIH) URL:[Link]

  • Development of stabilized NTS1R and CXCR4 PET ligands using Nω-carbamoylated arginines for label attachment University of Regensburg (Dissertation) URL:[Link]

Sources

Foundational

Technical Guide: Strategic N-Methylation in Peptide Drug Discovery

From Mechanistic Constraints to Synthetic Protocols Executive Summary The transformation of biologically active peptides into viable therapeutics is frequently stalled by two failure modes: rapid proteolytic degradation...

Author: BenchChem Technical Support Team. Date: March 2026

From Mechanistic Constraints to Synthetic Protocols

Executive Summary

The transformation of biologically active peptides into viable therapeutics is frequently stalled by two failure modes: rapid proteolytic degradation and poor membrane permeability. N-methylation—the replacement of the amide proton with a methyl group—serves as a critical "molecular edit" that addresses both issues simultaneously.[1][2] By removing a hydrogen bond donor and introducing steric bulk, N-methylation forces peptides into specific conformations (often favoring cis-isomers) and creates a "chameleonic" character that facilitates membrane transit.

This guide provides a technical roadmap for applying N-methylation, moving from the biophysical rationale to validated solid-phase synthesis (SPPS) protocols.

Part 1: The Mechanistic Basis of N-Methylation

The "Chameleon" Effect and Permeability

Native peptides are defined by a repeating backbone of hydrogen bond donors (NH) and acceptors (CO). To cross a cell membrane, these polar groups must be desolvated, an energetically costly penalty.

N-methylation solves this via two mechanisms:

  • Direct Elimination: It replaces the NH donor, directly reducing the desolvation energy penalty.

  • Conformational Masking: It promotes the formation of intramolecular hydrogen bonds (IMHBs) among the remaining amide groups. This allows the peptide to adopt a "closed," hydrophobic conformation in lipid environments while opening up in aqueous cytosol—a property known as chameleonicity .

Proteolytic Shielding

Proteases (e.g., trypsin, chymotrypsin) require the peptide backbone to adopt an extended conformation to fit into the active site. The N-methyl group introduces severe steric clashes (allylic strain) that prevent this extension. Furthermore, it eliminates the H-bond donor often required for the catalytic triad of the protease to engage the substrate.

Visualization: Structural Impact of N-Methylation

The following diagram illustrates the transition from a standard amide bond to an N-methylated bond, highlighting the loss of the H-bond donor and the introduction of steric bulk.

N_Methylation_Mechanism Native Native Peptide Bond (Trans-favored) Protease Proteolytic Attack Native->Protease Susceptible H_Bond Solvent H-Bonding (High Desolvation Cost) Native->H_Bond High Affinity N_Methyl N-Methylated Bond (Cis/Trans Equilibrium) Native->N_Methyl Synthetic Modification Steric Steric Clash (Blocks Protease) N_Methyl->Steric Induces Lipophilicity Increased Lipophilicity (Membrane Permeability) N_Methyl->Lipophilicity Removes H-Donor Steric->Protease Inhibits

Caption: N-methylation alters the steric landscape, blocking protease access and reducing solvent interaction energy.[1][3]

Part 2: Pharmacokinetic Enhancements

The impact of N-methylation is not theoretical; it yields quantifiable improvements in bioavailability.[4] The classic example is the transformation of Somatostatin analogs.

Data Summary: Impact on Stability and Permeability

The table below summarizes the effect of N-methylation on a cyclic hexapeptide model (Veber-Hirschmann analog) and other model peptides.

ParameterNative PeptideN-Methylated AnalogFold ImprovementMechanism
Intestinal Permeability (

)

cm/s

cm/s
~19xReduction of

Oral Bioavailability (

)
< 1%~10%>10xIncreased lipophilicity + stability
Plasma Half-life (

)
12 min> 480 min>40xSteric hindrance of peptidases
Receptor Affinity (

)
1.2 nM1.5 nMNeutral*Conformation retained

*Note: Receptor affinity is maintained only if the N-methylation scan identifies a non-binding residue (solvent-exposed) for modification.

Part 3: Synthetic Methodologies & Protocols[5][6][7]

Synthesizing N-methylated peptides is challenging.[5] The methyl group reduces the nucleophilicity of the amine, making the subsequent coupling reaction difficult.[1][6]

The Fukuyama-Mitsunobu Reaction (On-Resin)

For research libraries, site-selective on-resin N-methylation is superior to buying expensive N-methyl amino acids. The Fukuyama-Mitsunobu strategy is the gold standard for its reliability and compatibility with Fmoc-SPPS.

Experimental Workflow
  • Activation: The free amine is protected/activated with o-nitrobenzenesulfonyl chloride (o-NBS-Cl).

  • Alkylation: The sulfonamide is methylated using methanol via a Mitsunobu reaction.

  • Deprotection: The o-NBS group is removed, leaving the secondary N-methyl amine.

Fukuyama_Synthesis Start Resin-Bound Peptide (Free Amine) Step1 1. Sulfonylation (o-NBS-Cl, Collidine) Start->Step1 Intermediate1 Sulfonamide Species Step1->Intermediate1 Step2 2. Mitsunobu Alkylation (MeOH, PPh3, DIAD) Intermediate1->Step2 Intermediate2 N-Methyl Sulfonamide Step2->Intermediate2 Step3 3. Desulfonylation (DBU, 2-Mercaptoethanol) Intermediate2->Step3 Result N-Methylated Peptide (Secondary Amine) Step3->Result Coupling CRITICAL STEP: Subsequent Coupling (Requires HATU or PyBrOP) Result->Coupling Next AA

Caption: The Fukuyama-Mitsunobu cycle for site-selective on-resin N-methylation.

Detailed Protocol: Site-Selective N-Methylation

Validation: This protocol assumes a 0.1 mmol scale on polystyrene resin.

Step 1: o-NBS Protection

  • Wash resin with DCM (3x) and NMP (3x).

  • Add o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP.

  • Shake for 15 minutes. Repeat once to ensure completion.

  • QC Check: Perform a Kaiser test. It should be negative (no free amine).

Step 2: Mitsunobu Methylation

  • Dissolve Triphenylphosphine (PPh3) (5 eq) in dry THF.

  • Add Methanol (MeOH) (10 eq) (dry).

  • Add DIAD (5 eq) dropwise to the solution (exothermic).

  • Add the mixture to the resin-bound sulfonamide.

  • Shake for 1 hour. Wash with THF and DCM.

  • Note: Strict anhydrous conditions are required for Mitsunobu efficiency.

Step 3: o-NBS Deprotection

  • Treat resin with DBU (5 eq) and 2-Mercaptoethanol (10 eq) in NMP for 5 minutes.

  • Repeat treatment 2 times.

  • Wash extensively with NMP, DCM, MeOH, then NMP.

  • QC Check: Chloranil test (for secondary amines) should be positive (blue/green).

Step 4: The Difficult Coupling (Crucial) Coupling the next amino acid onto the N-methylated residue is the bottleneck.

  • Reagent: Use HATU or COMU (high reactivity). For extremely hindered residues (e.g., N-Me-Val), use PyBrOP .

  • Conditions: Double couple (2 x 1 hr). Use microwave heating (75°C) if available.

  • Monitoring: Use the Chloranil test or micro-cleavage LC-MS. Standard Kaiser tests do not detect secondary amines reliably.

Part 4: Case Study - Cyclosporine A (CsA)[10]

Cyclosporine A represents the archetype of N-methylation success. It is an undecapeptide with 7 N-methylated residues.

  • Structural Insight: The extensive N-methylation forces the peptide backbone into a specific geometry that buries polar groups internally.

  • The Result: Despite a molecular weight of >1200 Da (violating Lipinski's Rule of 5), CsA has an oral bioavailability of ~30%.

  • Lesson for Drug Design: N-methylation should not be random. A "N-methyl scan" is required to identify positions where methylation stabilizes the bioactive conformation without interfering with receptor binding side chains.

References

  • Chatterjee, J., et al. (2013). N-methylation of peptides: a new perspective in medicinal chemistry.[2][4][7] Accounts of Chemical Research. Link

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. Link

  • Kessler, H. (1982). Conformation and biological activity of cyclic peptides.[3][7][8] Angewandte Chemie International Edition. Link

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support.[4][7] Journal of Peptide Science. Link

  • Miller, S.C., & Scanlan, T.S. (1997). Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society. Link

Sources

Exploratory

Fmoc-N-Me-Ile-OH: A Technical Guide for Advanced Peptide Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of N-Methylation in Peptide Drug Discovery N-α-Fmoc-N-α-methyl-L-isoleucine, commonly referred to as Fmoc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of N-Methylation in Peptide Drug Discovery

N-α-Fmoc-N-α-methyl-L-isoleucine, commonly referred to as Fmoc-N-Me-Ile-OH, is a critical building block in modern peptide chemistry. Its significance lies in the strategic incorporation of a methyl group on the amide nitrogen of the isoleucine backbone. This seemingly minor modification imparts profound changes to the resulting peptide's physicochemical and biological properties. This guide provides a comprehensive overview of Fmoc-N-Me-Ile-OH, its applications, and the technical considerations for its successful incorporation into synthetic peptides.

The introduction of N-methylation is a key strategy to enhance the therapeutic potential of peptide-based drugs.[1][2] Native peptides, despite their high potency and selectivity, often suffer from poor metabolic stability due to enzymatic degradation and low membrane permeability, which limits their oral bioavailability.[2][3] N-methylation effectively addresses these limitations by sterically shielding the amide bond from proteolytic enzymes and by reducing the hydrogen-bonding capacity of the peptide backbone, which can improve membrane permeability.[4][5][6] This modification can also introduce conformational constraints, influencing the peptide's structure and binding affinity to its biological target.[5][7]

Core Compound Specifications: Fmoc-N-Me-Ile-OH

A clear understanding of the fundamental properties of Fmoc-N-Me-Ile-OH is essential for its effective use in solid-phase peptide synthesis (SPPS).

PropertyValueSource(s)
CAS Number 138775-22-1[8][9]
Molecular Formula C22H25NO4[8][9]
Molecular Weight 367.44 g/mol
Appearance White to off-white powder[8]
Purity (HPLC) ≥ 97.0%
Storage -20°C

The Synthetic Challenge: Overcoming Steric Hindrance in Coupling N-Methylated Amino Acids

The primary challenge in utilizing Fmoc-N-Me-Ile-OH and other N-methylated amino acids in SPPS is the steric hindrance imposed by the N-methyl group.[5][10] This steric bulk, combined with the reduced nucleophilicity of the secondary amine, significantly slows down the kinetics of peptide bond formation.[11][12] Consequently, standard coupling reagents and protocols often result in incomplete reactions, leading to deletion sequences and low yields of the desired peptide.[5][12]

To address this, highly efficient coupling reagents and optimized protocols are paramount. Standard carbodiimide-based activators like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are generally not sufficiently reactive for these sterically demanding couplings.[11]

Recommended Coupling Reagents for Fmoc-N-Me-Ile-OH

The selection of an appropriate coupling reagent is critical for the successful incorporation of N-methylated residues. Uronium and phosphonium salt-based reagents are highly recommended due to their superior reactivity.

ReagentTypeKey Advantages
HATU Uronium SaltHighly effective for hindered amino acids, high reactivity, suppresses racemization.[10][13]
PyAOP Phosphonium SaltParticularly effective for coupling N-methylated amino acids.[10][14]
COMU Uronium SaltReactivity comparable to HATU, offers a safer alternative to benzotriazole-based reagents.[10]
HCTU Uronium SaltA common and effective coupling agent for challenging sequences.[11]

Experimental Protocols: A Step-by-Step Guide to Incorporating Fmoc-N-Me-Ile-OH

The following section outlines a detailed, step-by-step methodology for the manual solid-phase synthesis of peptides containing Fmoc-N-Me-Ile-OH.

Materials
  • Fmoc-protected peptide-resin

  • Fmoc-N-Me-Ile-OH (4 equivalents)

  • HATU (3.9 equivalents)

  • Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Bromophenol Blue monitoring solution

Workflow Diagram

SPPS_Workflow Resin 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 3. DMF Wash Fmoc_Deprotection->Wash1 Coupling 5. Coupling Reaction Wash1->Coupling Pre_activation 4. Pre-activation of Fmoc-N-Me-Ile-OH (HATU/DIPEA in DMF) Pre_activation->Coupling Wash2 6. DMF Wash Coupling->Wash2 Monitoring 7. Coupling Monitoring (Bromophenol Blue Test) Wash2->Monitoring Decision Complete? Monitoring->Decision Recouple 8a. Recouple (Repeat steps 4-6) Decision->Recouple No Next_Cycle 8b. Proceed to Next Cycle Decision->Next_Cycle Yes Recouple->Coupling

Caption: Workflow for the incorporation of Fmoc-N-Me-Ile-OH in SPPS.

Step-by-Step Procedure
  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes to ensure complete deprotection.[15]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Pre-activation:

    • In a separate vessel, dissolve Fmoc-N-Me-Ile-OH (4 eq.) and HATU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes immediately before adding it to the resin.[10] Pre-activation times should be kept to a minimum to avoid potential side reactions.[13]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for at least 2 hours at room temperature. For particularly difficult couplings, the reaction time may be extended.

  • Monitoring Coupling Completion:

    • The standard ninhydrin test is not effective for secondary amines like N-methylated residues.[11]

    • Use the Bromophenol Blue test: take a small sample of resin beads, wash them with DMF, and add a drop of the Bromophenol Blue solution. A blue or green color indicates the presence of unreacted free amine (incomplete coupling), while a yellow color signifies a complete reaction.[11][12]

  • Recoupling (if necessary): If the coupling is incomplete, drain the reaction solution, wash the resin with DMF, and perform a second coupling with fresh reagents as described in steps 4 and 5. This "double coupling" is often recommended for N-methylated amino acids.[10]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove any excess reagents and byproducts.

This cycle is then repeated for the subsequent amino acids in the peptide sequence.

Microwave-Assisted SPPS

The use of microwave energy can significantly enhance the efficiency of coupling sterically hindered amino acids like Fmoc-N-Me-Ile-OH.[16] Microwave irradiation can drive difficult couplings to completion more quickly and efficiently than at room temperature.[16]

Final Cleavage and Deprotection

After the full peptide sequence has been assembled, the peptide must be cleaved from the solid support, and any side-chain protecting groups must be removed. The specific cleavage cocktail will depend on the resin used and the protecting groups on the other amino acids in the sequence. A common cleavage cocktail for peptides synthesized on Rink Amide resin is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).

Analytical Characterization

The purity and identity of the final N-methylated peptide should be confirmed using standard analytical techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude peptide and to purify it to the desired level.[17]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide, which verifies the successful incorporation of the N-methylated residue.[11]

On-Resin N-Methylation: An Alternative Strategy

An alternative to using pre-synthesized Fmoc-N-Me-Ile-OH is to perform the N-methylation reaction directly on the peptide-resin.[12][18] This can be a cost-effective approach, especially for large-scale synthesis or when a wide variety of N-methylated analogs are required. A common method involves a three-step process:

  • Sulfonylation: Protection of the primary amine with a group like 2-nitrobenzenesulfonyl chloride (o-NBS-Cl).[19][20]

  • Methylation: Alkylation of the sulfonamide nitrogen with a methylating agent.[19][20]

  • Desulfonylation: Removal of the o-NBS group to reveal the N-methylated amine.[19][20]

OnResin_Methylation Start Peptide-Resin with Primary Amine Sulfonylation 1. Sulfonylation (o-NBS-Cl) Start->Sulfonylation Methylation 2. Methylation (e.g., CH₃I, DBU) Sulfonylation->Methylation Desulfonylation 3. Desulfonylation (e.g., Mercaptoethanol) Methylation->Desulfonylation End N-Methylated Peptide-Resin Desulfonylation->End

Caption: Key steps in the on-resin N-methylation process.

Conclusion

Fmoc-N-Me-Ile-OH is an invaluable tool for medicinal chemists and peptide scientists seeking to enhance the drug-like properties of peptide therapeutics. While its incorporation presents synthetic challenges due to steric hindrance, these can be effectively overcome through the use of high-reactivity coupling reagents, optimized reaction conditions, and careful monitoring. The strategic application of N-methylation, enabled by building blocks like Fmoc-N-Me-Ile-OH, continues to be a driving force in the development of next-generation peptide-based drugs with improved stability, bioavailability, and therapeutic efficacy.[1][2]

References

  • He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]

  • Apsal-LifeTein. (2020). The importance of amide protons in peptide drug development. LifeTein. [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Siano, A., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Góngora-Benítez, M. (2014). Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • SciSpace. (1997). Site-Selective N-Methylation of Peptides on Solid Support. [Link]

  • Fields, G. B. (2001). Methods for Removing the Fmoc Group. In Current Protocols in Protein Science. John Wiley & Sons, Inc. [Link]

  • Gyros Protein Technologies. The latest SPPS application data - innovative solution for peptide chemistry. [Link]

  • Google Patents. (2009).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Behrouz, S., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 110. [Link]

  • Kiehna, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Beld, J., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 143. [Link]

  • Isidro-Llobet, A., et al. (2019). N-methylation in amino acids and peptides: Scope and limitations. Amino Acids, 51, 1049-1063. [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. [Link]

  • Chatterjee, J., et al. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis. Springer. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5732-5737. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Peptides International. Fmoc-MeIle-OH [138775-22-1]. [Link]

Sources

Foundational

Technical Guide: Solubility Profile &amp; Handling of Fmoc-N-Me-Ile-OH

Executive Summary Fmoc-N-Me-Ile-OH (Fmoc-N-methyl-L-isoleucine) is a specialized building block used in Solid Phase Peptide Synthesis (SPPS) to introduce N-methylated residues.[][2][3] These residues are critical for dis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-N-Me-Ile-OH (Fmoc-N-methyl-L-isoleucine) is a specialized building block used in Solid Phase Peptide Synthesis (SPPS) to introduce N-methylated residues.[][2][3] These residues are critical for disrupting hydrogen bonding networks, thereby preventing


-sheet aggregation and improving the pharmacokinetic profile (metabolic stability and membrane permeability) of peptide therapeutics.[]

However, the N-methyl group introduces significant steric hindrance.[] While it often improves solubility compared to its non-methylated counterpart by reducing intermolecular H-bonding, it imposes strict requirements on solvent choice to ensure rapid coupling kinetics.[] This guide details the solubility landscape, dissolution protocols, and handling strategies to maximize coupling efficiency.

Physicochemical Profile

PropertySpecification
Chemical Name Fmoc-N-methyl-L-isoleucine
CAS Number 138775-22-1
Molecular Weight 367.44 g/mol
Molecular Formula

Appearance White to off-white powder
Storage +2°C to +8°C (Desiccated)

Solubility Landscape

The solubility of Fmoc-N-Me-Ile-OH is dictated by the lipophilic Fmoc group and the N-methyl modification.[] Unlike standard amino acids, the N-methylation removes a hydrogen bond donor, which generally increases solubility in organic solvents but alters aggregation kinetics during synthesis.[]

Quantitative Solubility Data
SolventSolubility RatingEstimated ConcentrationApplication Context
DMF (N,N-Dimethylformamide)Excellent

0.5 M (approx. 180 mg/mL)
Primary Solvent. Standard for SPPS coupling reactions.[]
NMP (N-Methyl-2-pyrrolidone)Excellent

0.5 M
Preferred Solvent. Superior resin swelling; recommended for "difficult" sequences.[]
DCM (Dichloromethane)Good

0.2 M
Used for resin loading; less ideal for coupling due to poor peptide solvation.
DMSO (Dimethyl sulfoxide)Good

68 mM (up to 250 mM with sonication)
Useful for analysis/NMR. Avoid in coupling due to oxidation risks and removal difficulty.
Water Insoluble < 0.1 mg/mLNon-solvent. Causes immediate precipitation.
Diethyl Ether / Hexane Insoluble N/AUsed for precipitation and purification workups.
Critical Solvent Analysis[4]
The Case for NMP over DMF

While DMF is the standard solvent for SPPS, NMP is technically superior for Fmoc-N-Me-Ile-OH.[] The N-methyl group creates steric bulk that slows down the acylation reaction.[] NMP has a slightly higher polarity and lower viscosity than DMF, which enhances diffusion rates into the resin matrix and improves the solvation of the growing peptide chain, mitigating the "difficult sequence" effect often associated with N-methylated peptides.[]

The Risk of DCM

DCM dissolves Fmoc-N-Me-Ile-OH well but should be avoided as the sole coupling solvent.[] DCM does not effectively disrupt secondary structure formation (aggregation) in the growing peptide chain. If the peptide aggregates, the sterically hindered N-methyl residue will fail to couple quantitatively.[]

Operational Protocol: Dissolution & Handling

Objective: Prepare a 0.2 M solution for automated or manual SPPS.

Reagents & Equipment[1][5]
  • Fmoc-N-Me-Ile-OH (Dry, room temperature)[]

  • Solvent: Anhydrous DMF or NMP (Amine-free grade)[]

  • Vortex mixer[]

  • Ultrasonic bath (Optional)

Step-by-Step Workflow
  • Equilibration: Allow the refrigerated vial of Fmoc-N-Me-Ile-OH to reach room temperature before opening. Why: Prevents condensation of atmospheric water, which hydrolyzes active esters.

  • Weighing: Weigh the required mass into a clean, dry polypropylene or glass vessel.

    • Calculation: For 5 mL of 0.2 M solution, weigh 367.4 mg.

  • Solvent Addition: Add 75% of the calculated volume of DMF or NMP.

  • Agitation: Vortex for 30-60 seconds. The powder should dissolve rapidly.

    • Observation: The solution should be clear and colorless to pale yellow.

  • Volume Adjustment: Add the remaining solvent to reach the final target volume.

  • Filtration (Recommended): If using for automated synthesizers, filter through a 0.45 µm PTFE syringe filter to remove any particulate lint from packaging.

Troubleshooting "Crash Out"

If the substance does not dissolve or precipitates:

  • Sonication: Sonicate for 2-5 minutes at ambient temperature.

  • Warming: Gently warm to 30-35°C in a water bath. Do not exceed 40°C to prevent Fmoc cleavage.[]

  • Check Water Content: Ensure the solvent is "peptide grade" (<0.03% water). Water is a potent anti-solvent for protected amino acids.

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the experimental stage.

SolventSelection Start Start: Fmoc-N-Me-Ile-OH Usage Purpose What is the operational goal? Start->Purpose Coupling Peptide Coupling (SPPS) Purpose->Coupling Analysis Analysis (HPLC/NMR) Purpose->Analysis Purification Purification / Precipitation Purpose->Purification SeqType Is the sequence 'difficult' (Aggregating)? Coupling->SeqType Method Method Type Analysis->Method UseEther USE Diethyl Ether (Induces Precipitation) Purification->UseEther UseNMP USE NMP (Better swelling, faster kinetics) SeqType->UseNMP Yes UseDMF USE DMF (Standard Protocol) SeqType->UseDMF No UseACN USE ACN/Water + TFA (HPLC) Method->UseACN LC-MS UseDMSO USE DMSO-d6 (NMR) Method->UseDMSO NMR

Caption: Decision tree for solvent selection based on experimental intent, prioritizing NMP for difficult coupling sequences.

Mechanistic Context: Coupling Challenges

While solubility is rarely the bottleneck for Fmoc-N-Me-Ile-OH, reactivity is.[] The N-methyl group introduces steric hindrance that significantly slows down the acylation of the secondary amine.[]

  • Self-Validating Protocol: To ensure the solubility is effective, you must pair it with high-efficiency coupling reagents.[]

    • Standard: HCTU or HATU (0.5 M in DMF).

    • Difficult: HATU/HOAt (0.5 M in NMP).

    • Validation: Use the Chloranil Test (for secondary amines) rather than the Kaiser Test (primary amines) to verify coupling completion. The Kaiser test will yield a false negative for N-methylated residues.[]

References

  • Merck (Sigma-Aldrich/Novabiochem). Fmoc-N-Me-Ile-OH Product Specification & Solubility Data. Retrieved from

  • Bachem. Technical Data Sheet: Fmoc-N-Me-Ile-OH. Retrieved from

  • MedChemExpress. Fmoc-N-Me-Ile-OH Handling and Solubility Guide. Retrieved from

  • University of California, Irvine (Nowick Lab). Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. Retrieved from

  • BenchChem. Technical Guide to Solubility of Fmoc-Protected Amino Acids in DMF and DMSO. Retrieved from

Sources

Exploratory

The Alchemist's Guide to a Challenging Building Block: In-Depth Technical Insights on the Storage and Handling of Fmoc-N-Me-Ile-OH Powder

For Researchers, Scientists, and Drug Development Professionals The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy for enhancing proteolytic stability, improving cell permeability...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy for enhancing proteolytic stability, improving cell permeability, and modulating conformation. However, these valuable building blocks, such as Fmoc-N-Me-Ile-OH, introduce unique challenges in handling and solid-phase peptide synthesis (SPPS) due to their steric hindrance and potential for side reactions. This guide provides a comprehensive, in-depth technical overview of the optimal storage and handling of Fmoc-N-Me-Ile-OH powder, moving beyond simple instructions to explain the underlying chemical principles and provide practical, field-proven protocols.

The Chemical Persona of Fmoc-N-Me-Ile-OH: Understanding its Intrinsic Nature

Fmoc-N-Me-Ile-OH is an N-terminally protected amino acid derivative where the amine is blocked by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the alpha-amino nitrogen is methylated. This N-methylation is the source of both its desirable properties in the final peptide and the difficulties encountered during its use. The steric bulk of the N-methyl group, in conjunction with the bulky isoleucine side chain, significantly hinders the approach of activating agents and the subsequent nucleophilic attack by the deprotected N-terminus of the growing peptide chain on the resin. This necessitates the use of more potent coupling reagents and potentially longer reaction times or double coupling strategies to achieve high yields.[1]

The Fmoc group itself is sensitive to basic conditions, which is the cornerstone of its use in SPPS, but also a point of vulnerability if not handled correctly.[2] Furthermore, like many fine chemicals, Fmoc-N-Me-Ile-OH can be susceptible to degradation from environmental factors such as heat, light, and moisture.

Prudent Stewardship: Long-Term Storage and Stability

The long-term stability of Fmoc-N-Me-Ile-OH powder is paramount to ensure its integrity and performance in peptide synthesis. Improper storage can lead to the degradation of the Fmoc group, hydrolysis, or other side reactions, resulting in failed syntheses and impure products.

Key Storage Recommendations:

ParameterRecommendationRationale
Temperature -20°C for long-term storage.[3]Lowering the temperature significantly reduces the rate of potential degradation reactions.
2-8°C for short-term storage.[4]Provides adequate protection for shorter periods, minimizing the need for frequent deep-freeze cycles.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation and degradation from atmospheric components.
Moisture Store in a tightly sealed container in a desiccator.Fmoc-N-Me-Ile-OH can be hygroscopic, and absorbed moisture can lead to hydrolysis and clumping, making accurate weighing difficult.[]
Light Protect from direct light.The Fmoc group can be light-sensitive, and prolonged exposure can lead to its cleavage.[6]

The Art of Dispensing: A Step-by-Step Handling Protocol

The proper handling of Fmoc-N-Me-Ile-OH powder is critical to prevent contamination, degradation, and ensure accurate measurement for successful peptide synthesis.

Protocol for Weighing and Dispensing:

  • Equilibration: Before opening, allow the sealed container of Fmoc-N-Me-Ile-OH to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.[]

  • Inert Environment (Optional but Recommended): For maximum protection, perform weighing and dispensing in a glove box under an inert atmosphere.

  • Dispensing: Use a clean, dry spatula to quickly transfer the desired amount of powder to a pre-tared weighing vessel.

  • Sealing: Immediately and tightly reseal the main container, purge with an inert gas if possible, and return it to the recommended storage temperature.

  • Dissolution: Proceed with the dissolution of the weighed powder without delay.

Achieving Clarity: Dissolution Protocols for a Sterically Hindered Building Block

The steric hindrance of Fmoc-N-Me-Ile-OH can make it challenging to dissolve. The choice of solvent and dissolution technique is crucial for preparing a clear, homogenous solution for peptide synthesis.

Recommended Solvents:

  • N,N-Dimethylformamide (DMF): A common and effective solvent for Fmoc-amino acids.

  • N-Methyl-2-pyrrolidone (NMP): Another excellent solvent with strong solvating properties.

  • Dimethyl sulfoxide (DMSO): Can be used, especially for preparing concentrated stock solutions.[3]

Step-by-Step Dissolution Protocol:

  • Solvent Addition: Add the appropriate volume of high-purity, peptide synthesis-grade solvent to the vessel containing the weighed Fmoc-N-Me-Ile-OH powder.

  • Initial Mixing: Gently swirl or vortex the mixture to wet the powder.

  • Sonication: If the powder does not readily dissolve, place the vessel in an ultrasonic bath for short intervals (1-2 minutes) until the solution is clear. Avoid prolonged sonication, which can generate heat.

  • Visual Inspection: Visually inspect the solution against a dark background to ensure that no undissolved particles remain.

Integration into Solid-Phase Peptide Synthesis (SPPS): Overcoming the Challenges

The successful incorporation of Fmoc-N-Me-Ile-OH into a growing peptide chain requires optimized coupling conditions to overcome its inherent low reactivity.

Recommended Coupling Reagents:

Due to the steric hindrance of the N-methyl group, standard coupling reagents may result in low yields. More potent activating agents are required:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly recommended for coupling N-methylated amino acids.[1]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Another highly effective phosphonium-based reagent.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with reactivity comparable to HATU.

Pre-activation and Coupling Protocol (Manual Synthesis Example):

  • Resin Preparation: Ensure the N-terminus of the resin-bound peptide is deprotected (free amine) and the resin is adequately swelled in DMF.

  • Reagent Preparation: In a separate vessel, dissolve Fmoc-N-Me-Ile-OH (3-5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF.[1]

  • Activation: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (2 equivalents relative to the amino acid) to the amino acid/HATU mixture.[3][7] Allow to pre-activate for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Bromophenol Blue test. A negative result (yellow beads) indicates complete coupling.

  • Double Coupling: If the coupling is incomplete, drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-N-Me-Ile-OH.

Navigating Potential Pitfalls: Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Low Coupling Yield - Insufficiently potent coupling reagent.- Steric hindrance of Fmoc-N-Me-Ile-OH.- Aggregation of the growing peptide chain.- Switch to a more potent coupling reagent like HATU or PyAOP.[1]- Perform a double or even triple coupling.[8]- Use NMP as the solvent or add chaotropic salts to disrupt aggregation.
Racemization - Prolonged pre-activation time.- Use of a strong, non-hindered base.- Minimize the pre-activation time before adding the activated amino acid to the resin.[9]- Use a hindered base like 2,4,6-collidine.[3]
Diketopiperazine (DKP) Formation - Occurs when the N-methylated residue is at the second or third position of the peptide, leading to cyclization and chain termination.[8]- If possible, introduce the first two amino acids as a pre-formed dipeptide.- Use a resin with a sterically hindered linker (e.g., 2-chlorotrityl chloride resin).[4]
Poor Solubility of Powder - Agglomeration due to moisture absorption.- Use of a suboptimal solvent.- Ensure the powder is properly equilibrated to room temperature before opening.- Use high-purity DMF or NMP and apply sonication.

Visualizing the Workflow

Storage_and_Handling_Workflow Fmoc-N-Me-Ile-OH: From Vial to Vessel cluster_storage Long-Term Storage cluster_handling Handling & Weighing cluster_dissolution Dissolution cluster_spps Solid-Phase Peptide Synthesis storage -20°C Inert Atmosphere Desiccated & Dark equilibration Equilibrate to RT in Desiccator storage->equilibration Retrieve weighing Weigh Quickly in Inert Environment equilibration->weighing dissolve Dissolve in DMF/NMP weighing->dissolve sonicate Sonicate if Necessary dissolve->sonicate If insoluble preactivate Pre-activate with HATU & DIPEA/Collidine dissolve->preactivate sonicate->preactivate couple Couple to Resin (1-4 hours) preactivate->couple monitor Monitor with Bromophenol Blue Test couple->monitor monitor->couple Proceed to next cycle double_couple Double Couple if Necessary monitor->double_couple Incomplete double_couple->couple

Caption: Workflow for the storage and handling of Fmoc-N-Me-Ile-OH.

Conclusion

The successful use of Fmoc-N-Me-Ile-OH in peptide synthesis is a testament to a researcher's understanding of its unique chemical properties and challenges. By implementing rigorous storage and handling protocols, and by employing optimized coupling strategies, the full potential of this valuable building block can be realized. This guide serves as a foundational resource for scientists and drug development professionals, enabling them to confidently navigate the intricacies of working with N-methylated amino acids and to ultimately advance the frontiers of peptide-based therapeutics.

References

  • BenchChem. (2025). Technical Support Center: Fmoc-N-Me-D-Glu-OH in Peptide Synthesis. BenchChem.
  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). ScienceDirect.
  • BenchChem. (2025). Preventing diketopiperazine formation in Fmoc-L-Phe-MPPA synthesis. BenchChem.
  • MedChemExpress. (n.d.). Fmoc-N-Me-Ile-OH. MedChemExpress.
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(16), 2562–2570.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Nowick, J. S. (2020).
  • Chem-Impex. (n.d.). Fmoc-N-methyl-L-isoleucine. Chem-Impex.
  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Biotage.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Giraud, M., Cavelier, F., & Martinez, J. (2004). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 15(9), 1333–1341.
  • BOC Sciences. (n.d.).
  • Hodshire, A. L., & Zara, C. A. (2021). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm.
  • AAPPTec. (n.d.).
  • Rodriguez, E. (2014). Photochemical Synthesis of Amino Acid and Peptide Oxo-esters.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 14(11), 4438–4453.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids. Sigma-Aldrich.
  • Merck. (n.d.).
  • BenchChem. (2025).
  • Enamine. (n.d.). N-Methyl Amino Acids. Enamine.
  • Legrand, B., et al. (2012). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 77(14), 6149–6156.
  • Bachem. (n.d.). Handling and Storage Guidelines for Peptides. Bachem.

Sources

Foundational

introduction to N-methylated amino acids in SPPS

An In-depth Technical Guide to the Solid-Phase Synthesis of Peptides Containing N-methylated Amino Acids Authored by a Senior Application Scientist Abstract N-methylated amino acids are crucial structural motifs in a wid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solid-Phase Synthesis of Peptides Containing N-methylated Amino Acids

Authored by a Senior Application Scientist

Abstract

N-methylated amino acids are crucial structural motifs in a wide array of biologically active peptides, including natural products and rationally designed therapeutic agents. Their incorporation into a peptide backbone imparts significant conformational rigidity, enhanced metabolic stability, and often, improved membrane permeability. However, the synthesis of peptides containing these residues via Solid-Phase Peptide Synthesis (SPPS) is notoriously challenging. The steric hindrance imposed by the N-methyl group dramatically slows down the kinetics of amide bond formation, leading to incomplete reactions, deletion sequences, and overall low purity of the target peptide. This guide provides an in-depth analysis of the challenges associated with the SPPS of N-methylated peptides and offers a comprehensive overview of field-proven strategies, advanced reagents, and optimized protocols to overcome these synthetic hurdles.

The Significance of N-Methylation in Peptide Drug Design

The strategic incorporation of N-methylated amino acids has become a cornerstone of modern peptidomimetic design. The N-methyl group, while seemingly a minor modification, exerts profound effects on the physicochemical properties of a peptide.

  • Conformational Control: N-methylation restricts the rotation around the Cα-C bond and can favor a cis amide bond conformation, which is otherwise energetically unfavorable for most peptide bonds. This conformational constraint can lock the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for a specific biological target.

  • Enhanced Metabolic Stability: The N-methyl group provides steric shielding against enzymatic degradation by proteases, significantly increasing the in vivo half-life of peptide-based drugs.

  • Improved Pharmacokinetic Properties: Increased lipophilicity due to N-methylation can lead to enhanced membrane permeability and oral bioavailability, key attributes for successful drug candidates.

A prime example of the impact of N-methylation is Cyclosporine A, a cyclic undecapeptide containing seven N-methylated amino acids. Its immunosuppressive activity is critically dependent on this high degree of N-methylation, which is essential for its bioactive conformation and cell permeability.

The Core Challenge: Steric Hindrance in Amide Bond Formation

The primary obstacle in the SPPS of N-methylated peptides is the steric bulk introduced by the N-methyl group on the secondary amine of the incoming amino acid. This hindrance dramatically slows down the acylation reaction, often leading to incomplete coupling.

The Impact on Coupling Kinetics

Standard coupling reagents used in SPPS, such as carbodiimides (e.g., DIC) combined with an activator (e.g., HOBt or Oxyma), are often insufficient to drive the acylation of N-methylated amino acids to completion within a reasonable timeframe. This results in the formation of deletion sequences, where the N-methylated residue is skipped, leading to a heterogeneous mixture of peptides that is difficult to purify.

Aggravating Factors

The difficulty of coupling is further exacerbated by:

  • Sequence-dependent effects: The steric hindrance of the incoming N-methylated amino acid's side chain and the preceding residue on the growing peptide chain can further impede the reaction.

  • Peptide aggregation: As the peptide chain elongates, the propensity for inter- and intra-chain hydrogen bonding increases, leading to aggregation and reduced accessibility of the N-terminus for coupling.

Strategies for Efficiently Incorporating N-Methylated Amino Acids

Overcoming the challenges of synthesizing N-methylated peptides requires a multi-faceted approach, involving the selection of appropriate building blocks, optimized coupling conditions, and specialized reagents.

Optimized Coupling Reagents

The development of more potent coupling reagents has been a significant breakthrough in this field.

  • Uronium/Aminium-based Reagents: Reagents like HBTU, HATU, and HCTU have proven to be more effective than traditional carbodiimide methods for coupling sterically hindered amino acids. HATU, in particular, is often the reagent of choice due to its high reactivity.

  • Immonium-type Reagents: More recently, reagents such as COMU have demonstrated superior performance in many cases, attributed to their ability to rapidly form the activated species.

Table 1: Comparison of Common Coupling Reagents for N-Methylated Amino Acids

ReagentFull NameAdvantagesDisadvantages
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateCost-effective, widely used.Can cause racemization, less potent than HATU.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly reactive, generally low racemization.More expensive than HBTU.
HCTU O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateHigh reactivity, often improves solubility.Can be less stable than other uronium salts.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateExtremely fast activation, low racemization.Higher cost.
Optimized Reaction Conditions

Beyond the choice of coupling reagent, optimizing the reaction conditions is critical for success.

  • Extended Coupling Times: Due to the slower reaction kinetics, coupling times for N-methylated amino acids often need to be extended significantly, from the standard 30-60 minutes to several hours or even overnight.

  • Double Coupling: A common strategy is to perform the coupling reaction twice (double coupling) to ensure the reaction goes to completion.

  • Elevated Temperatures: Microwave-assisted SPPS has emerged as a powerful tool for accelerating the coupling of sterically hindered residues. The focused heating provided by microwave energy can dramatically reduce reaction times and improve coupling efficiency. However, care must be taken to avoid side reactions and racemization.

Use of Pre-activated Monomers and Dipeptides

The use of pre-activated building blocks can circumvent the slow activation step in situ.

  • Fmoc-N-methyl-amino acid chlorides and fluorides: These highly reactive acylating agents can significantly improve coupling efficiency. However, they are often less stable and may require specialized handling.

  • Pre-formed dipeptides: Synthesizing a dipeptide unit containing the N-methylated amino acid in solution phase and then coupling it to the growing peptide chain on the solid support can be an effective strategy to bypass the most challenging coupling step.

Experimental Protocol: A Validated Approach for Incorporating an N-Methylated Amino Acid

This protocol provides a robust method for the incorporation of a single N-methylated amino acid into a peptide sequence using HATU as the coupling reagent.

Materials
  • Fmoc-protected amino acids

  • Fmoc-N-methyl-amino acid

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Water, HPLC grade

Workflow Diagram

SPPS_N_Methyl_Workflow cluster_resin_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_coupling Coupling of N-Methylated Amino Acid cluster_capping Capping (Optional but Recommended) cluster_cleavage Cleavage and Deprotection Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect Treat with 20% Piperidine in DMF Swell->Deprotect 1. Initial Deprotection Wash_Deprotect Wash with DMF Deprotect->Wash_Deprotect Activate Activate Fmoc-N-Me-AA with HATU/DIPEA Wash_Deprotect->Activate 2. Prepare for Coupling Couple Couple to Resin Activate->Couple Wash_Couple Wash with DMF Couple->Wash_Couple Wash_Couple->Deprotect Repeat for next AA Cap Treat with Acetic Anhydride/DIPEA Wash_Couple->Cap 3. Prevent Deletion Sequences Cleave Treat with TFA/TIS/H2O Wash_Couple->Cleave Final Peptide Wash_Cap Wash with DMF Cap->Wash_Cap Wash_Cap->Deprotect Precipitate Precipitate in Cold Ether Cleave->Precipitate

Protocols & Analytical Methods

Method

Application Note: Advanced Coupling Strategies for Fmoc-N-Me-Ile-OH in SPPS

Executive Summary The incorporation of N-methylated amino acids, particularly Fmoc-N-Me-Ile-OH , presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS): steric hindrance and epimerization .[1] The N-methyl gro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of N-methylated amino acids, particularly Fmoc-N-Me-Ile-OH , presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS): steric hindrance and epimerization .[1] The N-methyl group eliminates the amide proton, preventing hydrogen bonding and introducing significant steric bulk that hinders the approach of the incoming activated amino acid. Furthermore, the activation of N-methylated residues is highly prone to racemization via oxazolone formation.

This guide provides a scientifically grounded protocol for two distinct critical steps:

  • Coupling Fmoc-N-Me-Ile-OH to the growing chain (minimizing epimerization).

  • Coupling the subsequent amino acid onto the N-Me-Ile residue (overcoming steric inertia).

Mechanistic Insight: The "N-Methyl" Barrier[1]

Standard coupling reagents (HBTU, HCTU) often fail with N-methyl isoleucine due to the "beta-branching + N-methylation" effect.[1]

  • Steric Wall: The N-methyl group creates a physical barrier. The secondary amine is less nucleophilic than a primary amine, reducing reaction rates by orders of magnitude.

  • Epimerization Risk: When activating Fmoc-N-Me-Ile-OH, the absence of the amide proton facilitates the formation of a cationic oxazolonium intermediate.[1] Strong bases like DIPEA can abstract the

    
    -proton more easily, leading to rapid racemization (D-isomer formation).[1]
    
Visualization: The Steric & Chemical Challenge

The following diagram illustrates the steric clash and the decision logic for reagent selection.

N_Me_Ile_Coupling Start Target: Couple Sequence X-(N-Me-Ile)-Y Step1 Step 1: Coupling Fmoc-N-Me-Ile-OH (The Epimerization Risk) Start->Step1 Step2 Step 2: Coupling onto N-Me-Ile (The Steric Bottleneck) Start->Step2 Risk1 Risk: Oxazolone-mediated Racemization Step1->Risk1 Risk2 Risk: Nucleophilic attack blocked by N-Me group Step2->Risk2 Sol1 Solution: Weaker Base (Collidine) + Oxyma/DIC or HATU/HOAt Risk1->Sol1 Sol2 Solution: High Reactivity Reagents (PyAOP or HATU) + Heat/Microwave Risk2->Sol2 PyAOP PyAOP: Best for N-Me -> N-Me coupling (No guanidinylation) Sol2->PyAOP HATU HATU: Gold Standard (High reactivity) Sol2->HATU

Figure 1: Strategic workflow differentiating the risks between coupling the residue itself versus coupling onto the residue.

Reagent Selection Guide

ReagentClassBest Use CaseNotes for N-Me-Ile
HATU Uronium (OAt)Gold Standard for difficult couplings.[1]Excellent reactivity. Use with HOAt to further boost efficiency.
PyAOP Phosphonium (OAt)Platinum Standard for N-Me to N-Me.[1]Avoids guanidinylation (capping) of the secondary amine, which can occur with HATU/HBTU during slow reactions.
COMU Uronium (Oxyma)Safer alternative to HATU.[2]Comparable efficiency to HATU; safer by-products (Oxyma vs HOAt).[1][2]
DIC / Oxyma CarbodiimidePreventing Epimerization.Best for coupling of Fmoc-N-Me-Ile-OH to the chain. Low racemization risk.
HBTU / HCTU Uronium (OBt/Cl)Not Recommended .Insufficient reactivity for hindered secondary amines.

Experimental Protocols

Protocol A: Coupling Fmoc-N-Me-Ile-OH to the Resin

Objective: Attach the N-methylated residue without losing chirality.[1]

Reagents:

  • Fmoc-N-Me-Ile-OH (3.0 eq)[1]

  • DIC (3.0 eq)[1]

  • Oxyma Pure (3.0 eq)[1]

  • Solvent: DMF (or NMP for higher swelling)

Procedure:

  • Pre-activation: Dissolve Fmoc-N-Me-Ile-OH and Oxyma Pure in minimal DMF. Add DIC.[3] React for 2–3 minutes.

    • Note: Do not use DIPEA here if possible. If using HATU, substitute DIPEA with 2,4,6-Collidine (TMP) to reduce base-catalyzed epimerization.[1]

  • Coupling: Add the pre-activated mixture to the resin.[3][4][5]

  • Incubation: Agitate for 2 hours at room temperature.

  • Monitoring: Perform a standard Kaiser test (primary amine detection).[6][7]

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Coupling the Next Amino Acid ONTO N-Me-Ile

Objective: Force the reaction onto the sterically hindered secondary amine.

Reagents:

  • Incoming Fmoc-Amino Acid (5.0 eq)[1]

  • HATU or PyAOP (5.0 eq)[1]

  • HOAt (5.0 eq) - Optional but recommended additive[1]

  • DIPEA (10.0 eq)[1]

  • Solvent: NMP (preferred over DMF for difficult sequences)

Procedure:

  • Activation: Dissolve the incoming amino acid and HATU (or PyAOP) in NMP. Add DIPEA. Shake for 1 minute.

    • Critical: React immediately. Do not let the activated ester sit too long as it may hydrolyze or rearrange.

  • Coupling: Add to the resin containing the deprotected N-Me-Ile.

  • Conditions:

    • Microwave (Recommended): 75°C for 10 minutes (25W).

    • Room Temp: Agitate for 3–4 hours .

  • Double Coupling: Drain and repeat the coupling step with fresh reagents.[5] This is almost always necessary for N-Me-Ile.

  • Monitoring (Crucial):

    • Do NOT use the Kaiser Test. It gives false negatives (faint/no color) for secondary amines.[5]

    • Use the Chloranil Test or Bromophenol Blue Test .[6][8][9]

Monitoring & Quality Control: The Chloranil Test

Since the Kaiser test relies on primary amines, it fails to detect unreacted N-methyl groups.[1] The Chloranil test is specific for secondary amines.[9]

Chloranil Test Protocol:

  • Transfer a few resin beads to a small glass tube.

  • Add 2 drops of 2% Acetaldehyde in DMF .

  • Add 2 drops of 2% Chloranil in DMF .

  • Wait 5 minutes at room temperature.

  • Interpretation:

    • Dark Blue/Green Beads: Positive (Secondary amine present = Incomplete coupling). -> Repeat Protocol B.

    • Colorless/Yellowish Beads: Negative (Coupling complete).

Troubleshooting Guide

IssueDiagnosisSolution
Low Yield / Deletion Incomplete coupling onto N-Me-Ile.Switch to PyAOP (prevents guanidinylation). Use microwave heating (75°C). Perform triple coupling.
Racemization (D-Ile) Base-catalyzed epimerization during activation.[1]Use DIC/Oxyma instead of HATU/DIPEA for the N-Me-Ile coupling step. Use Collidine instead of DIPEA.[2]
Difficult Deprotection Steric bulk prevents Fmoc removal.Use DBU (2%) in the piperidine deprotection cocktail for the step after N-Me-Ile.

References

  • Coste, J., Frérot, E., & Jouin, P. (1994).[1] Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts. Journal of Organic Chemistry. Retrieved from [Link][1]

  • Albericio, F., & El-Faham, A. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup.[1][2] Chemical Reviews. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Mastering the Automated Synthesis of Peptides Containing Fmoc-N-Me-Ile-OH

Introduction: The Strategic Value of N-Methylation in Peptide Therapeutics The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in modern drug discovery. N-methylation confers sever...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of N-Methylation in Peptide Therapeutics

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in modern drug discovery. N-methylation confers several advantageous pharmacokinetic properties, including enhanced metabolic stability against proteases, increased membrane permeability, and improved oral bioavailability.[1][2][3] This modification, however, introduces significant synthetic challenges, particularly within the highly streamlined workflows of automated solid-phase peptide synthesis (SPPS).

Fmoc-N-Me-Ile-OH, an N-methylated derivative of isoleucine, is a critical building block for creating advanced peptide therapeutics.[4][5] Its branched, bulky side chain, combined with the N-methyl group, presents a formidable steric obstacle during synthesis.[6] This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of Fmoc-N-Me-Ile-OH using automated peptide synthesizers, focusing on overcoming the inherent challenges to achieve high-purity target peptides.

The Core Challenge: Steric Hindrance and its Synthetic Consequences

The primary obstacle in utilizing Fmoc-N-Me-Ile-OH is the severe steric hindrance around the nitrogen atom. The N-methyl group, along with the bulky isoleucine side chain, physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain.[6][7] This leads to a cascade of potential issues in automated synthesis.

Causal Pathway of Coupling Failure:

A Fmoc-N-Me-Ile-OH B N-Methyl Group + Bulky Side Chain A->B C Severe Steric Hindrance B->C E Slow Reaction Kinetics C->E D Reduced Nucleophilicity of Secondary Amine D->E F Incomplete Coupling E->F G Deletion Sequences (Target Peptide - N-Me-Ile) F->G H Low Crude Purity & Yield F->H

Caption: The causal chain from steric hindrance to reduced peptide purity.

This steric bulk dramatically slows down reaction kinetics, often leading to incomplete coupling when using standard instrument protocols. The result is a crude product contaminated with deletion sequences, which complicates purification and significantly lowers the overall yield.[6]

Foundational Principles for Automated Synthesis Success

To ensure successful incorporation, the standard operating parameters of an automated synthesizer must be adjusted. The following principles are key:

  • Enhanced Acylating Species Reactivity: Standard coupling reagents (e.g., HBTU, HCTU, DIC) are often insufficient to overcome the energy barrier imposed by steric hindrance.[6] More potent uronium or phosphonium-based reagents, such as HATU or PyAOP, are required to generate a highly reactive activated ester.[6][7]

  • Increased Molar Excess: Driving the reaction equilibrium towards completion requires a higher concentration of reactants. Using an increased molar excess of the Fmoc-N-Me-Ile-OH and coupling reagents is critical.[8]

  • Extended Reaction Time: The slower reaction kinetics must be compensated for with significantly longer coupling times. A standard 30-60 minute coupling cycle will likely be insufficient.[6]

  • Double Coupling Strategy: A highly effective method is to perform the coupling step twice ("double coupling"). The first coupling is followed by a wash step and then a second, fresh delivery of activated Fmoc-N-Me-Ile-OH to acylate any remaining free amines.[6]

  • Accurate Monitoring: The standard Kaiser test (ninhydrin test) will fail, as it relies on the presence of a primary amine. For N-methylated residues, the bromophenol blue test is a reliable alternative for qualitative monitoring of free amines on the resin.[6] A blue or green color indicates an incomplete reaction, while yellow signifies a successful coupling.[6]

Detailed Protocols for Automated Synthesizers

These protocols are designed for a standard 0.1 mmol scale synthesis but can be scaled accordingly. It is assumed the synthesizer is properly calibrated for delivering amino acid and reagent solutions.

Protocol 1: Standard Automated Coupling Cycle for Fmoc-N-Me-Ile-OH

This protocol should be considered the minimum required for incorporating Fmoc-N-Me-Ile-OH and is a good starting point for sequences where the surrounding residues are not exceptionally bulky.

Workflow Overview:

A Start: Resin with Free N-terminal Amine B Step 1: Fmoc Deprotection (e.g., 20% Piperidine in DMF) A->B Deprotect C Step 2: DMF Washes (Multiple Cycles) B->C Wash D Step 3: Coupling Reagent Delivery (HATU/DIPEA) C->D Activate E Step 4: Fmoc-N-Me-Ile-OH Delivery D->E Couple F Step 5: Extended Coupling Reaction (≥ 2 hours) E->F React G Step 6: DMF Washes F->G Wash H End: N-Me-Ile Coupled, Ready for Next Cycle G->H Complete

Caption: Automated synthesis cycle for a single amino acid addition.

Step-by-Step Instrument Programming:

  • Resin Preparation:

    • Ensure the peptide-resin from the previous cycle is properly washed with DMF.

  • Fmoc Deprotection:

    • Deliver a solution of 20% piperidine in DMF to the reaction vessel.[9]

    • React for 5 minutes. Drain.

    • Deliver a fresh solution of 20% piperidine in DMF.

    • React for 15 minutes. Drain.[9]

    • This two-step deprotection ensures complete removal of the Fmoc group.

  • Washing:

    • Wash the resin with DMF (5-7 cycles) to completely remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial (or pre-programmed within the synthesizer), prepare the activated amino acid solution. For 0.1 mmol synthesis:

      • Fmoc-N-Me-Ile-OH: 0.4 mmol (4 eq.)

      • HATU: 0.39 mmol (3.9 eq.)

      • DIPEA (or Collidine): 0.8 mmol (8 eq.)

      • Solvent: DMF or NMP to a final concentration of ~0.5 M.

    • Allow a pre-activation time of 2-3 minutes.

    • Deliver the activated amino acid solution to the reaction vessel.

  • Coupling Reaction:

    • Agitate the mixture at room temperature for a minimum of 2 hours.

  • Post-Coupling Wash:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 cycles) to remove excess reagents.

    • Proceed to the next synthesis cycle.

Protocol 2: Optimized "Double-Coupling" for Difficult Sequences

This enhanced protocol is recommended for sequences known to be aggregation-prone or when Protocol 1 results in incomplete coupling.

Step-by-Step Instrument Programming:

  • Resin Preparation & Deprotection:

    • Follow steps 1-3 from Protocol 1.

  • First Coupling:

    • Follow steps 4-5 from Protocol 1, but with a reaction time of 1.5 hours.

  • Intermediate Wash:

    • Drain the reaction vessel.

    • Wash the resin with DMF (3 cycles).

  • Second Coupling:

    • Deliver a second, freshly prepared and activated solution of Fmoc-N-Me-Ile-OH (using the same quantities as the first coupling).

    • Agitate the mixture at room temperature for an additional 1.5 hours.

  • Final Wash:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (5-7 cycles).

    • Proceed to the next synthesis cycle.

Data Summary and Reagent Selection

The choice of coupling reagent is the most critical parameter for success.

Coupling ReagentClassPotency for N-Methylated ResiduesRecommended Use
DIC/HOBt CarbodiimideLowNot Recommended
HBTU/HCTU Uronium/AminiumModerateUse with caution; may require elevated temperatures or very long reaction times
HATU Uronium/AminiumHigh Recommended [6][7]
PyAOP PhosphoniumHigh Recommended [6]

Table 1: Comparison of common coupling reagents for Fmoc-N-Me-Ile-OH.

ParameterStandard ProtocolOptimized ProtocolRationale
Fmoc-N-Me-Ile-OH (eq.) 44 + 4Drives reaction equilibrium forward.[8]
Coupling Reagent (eq.) 3.93.9 + 3.9Ensures complete activation of the amino acid.
Base (eq.) 88 + 8Maintains optimal pH for the coupling reaction.
Coupling Time 2 hours1.5 hours + 1.5 hoursCompensates for slow reaction kinetics.[6]
Monitoring Method Bromophenol Blue TestBromophenol Blue TestNinhydrin test is ineffective for secondary amines.[6]

Table 2: Recommended parameters for automated synthesis (0.1 mmol scale).

Troubleshooting Low Coupling Efficiency

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is essential.

Start Problem: Low Yield or Deletion Sequence Detected by LC-MS Q1 Were potent coupling reagents (HATU, PyAOP) used? Start->Q1 A1_No Action: Switch from HBTU/DIC to HATU or PyAOP. Q1->A1_No No Q2 Was a single or double coupling performed? Q1->Q2 Yes A1_No->Q2 A2_Single Action: Implement the Double Coupling Protocol (Protocol 2). Q2->A2_Single Single Q3 Was the coupling time sufficient (Total ≥ 2-3 hours)? Q2->Q3 Double A2_Single->Q3 A3_No Action: Increase total coupling time. Consider heating if synthesizer allows. Q3->A3_No No End Re-synthesize and analyze. If issues persist, consider a test cleavage to isolate the problematic step. Q3->End Yes A3_No->End

Caption: A decision-making workflow for troubleshooting difficult couplings.

Post-Synthesis: Cleavage and Analysis

  • Cleavage: After completing the synthesis, the peptide must be cleaved from the resin. A standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 1.5-2 hours is generally effective.[6]

  • Analysis: The purity and identity of the crude peptide should be confirmed by analytical RP-HPLC and Mass Spectrometry (e.g., LC-MS).[10][11] The expected mass will include the additional 14.07 Da from the N-methyl group compared to a standard isoleucine residue.

Conclusion

The successful incorporation of Fmoc-N-Me-Ile-OH in automated peptide synthesizers is readily achievable but requires a deliberate departure from standard protocols. By understanding the core challenge of steric hindrance and proactively addressing it with potent coupling reagents, extended reaction times, and increased reagent equivalents, researchers can harness the benefits of N-methylation. The "double-coupling" strategy outlined in this guide serves as a robust and reliable method for ensuring high-efficiency acylation, paving the way for the development of next-generation peptide therapeutics with enhanced pharmacological profiles.

References

  • Fmoc-MeIle-OH [138775-22-1]. Peptides. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry. [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • Synthesis of N-methylated cyclic peptides. ResearchGate. [Link]

  • Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. PMC. [Link]

  • Methods for Removing the Fmoc Group. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology™, vol 35. Humana Press. [Link]

  • Fmoc-N-Me-Leu-OH: A Key Building Block for Advanced Peptide Synthesis and Drug Development. Medium. [Link]

  • N-Methylamino acids in peptide synthesis. VI. A method for determining the enantiomeric purity of N-methylamino acids and their derivatives by ion-exchange chromatography as their C-terminal lysyl dipeptides. Canadian Journal of Chemistry. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. [Link]

  • Automated Peptide Synthesizers and Glycoprotein Synthesis. Frontiers. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. ResearchGate. [Link]

  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI. [Link]

  • One-pot Coupling and Deprotection for Fmoc Solid Phase Peptide Synthesis. CEM. [Link]

  • Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Advent Chembio. [Link]

Sources

Method

Application Note &amp; Protocol: Strategic Resin Selection for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Fmoc-N-Me-Ile-OH

Abstract: The incorporation of N-methylated amino acids, such as N-α-Fmoc-N-α-methyl-L-isoleucine (Fmoc-N-Me-Ile-OH), is a cornerstone strategy in medicinal chemistry for enhancing the pharmacological profiles of peptide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The incorporation of N-methylated amino acids, such as N-α-Fmoc-N-α-methyl-L-isoleucine (Fmoc-N-Me-Ile-OH), is a cornerstone strategy in medicinal chemistry for enhancing the pharmacological profiles of peptide-based therapeutics. These modifications introduce conformational rigidity and increase resistance to enzymatic degradation.[1] However, the steric bulk of the N-methyl group, compounded by the β-branched side chain of isoleucine, presents significant challenges to peptide bond formation in Solid-Phase Peptide Synthesis (SPPS). This guide provides a comprehensive analysis of resin selection criteria, optimized coupling protocols, and cleavage strategies to ensure the successful synthesis of peptides containing the sterically demanding Fmoc-N-Me-Ile-OH residue.

The Core Challenge: Overcoming Steric Hindrance

The primary obstacle in coupling Fmoc-N-Me-Ile-OH is the profound steric hindrance originating from two sources:

  • The N-α-methyl group: This modification transforms the secondary amine of a standard amino acid into a tertiary amine, which is a significantly weaker nucleophile. This inherently slows the kinetics of peptide bond formation.

  • The β-branched side chain of Isoleucine: The bulky sec-butyl side chain further shields the N-terminal amine, obstructing the approach of the activated carboxyl group of the incoming amino acid.

This combined steric impediment can lead to low coupling yields, truncated sequences, and the need for multiple, extended coupling cycles.[1] Therefore, every parameter of the SPPS workflow, starting with the choice of the solid support, must be meticulously optimized to create a favorable reaction environment.

Strategic Resin Selection: The Foundation of Success

The solid support is not merely an anchor but an active participant in the synthesis, influencing reaction kinetics through its physical and chemical properties.[2] For a demanding residue like Fmoc-N-Me-Ile-OH, three resin characteristics are paramount: the polymer matrix, the linker, and the loading capacity.

Polymer Matrix and Swelling Properties

Proper swelling of the resin in the synthesis solvent (typically DMF or NMP) is critical for allowing reagents to penetrate the polymer matrix and access the growing peptide chain.[2] Insufficient swelling results in reactions occurring only on the surface of the resin beads, leading to dramatically reduced yields.

  • Polystyrene (PS) Resins: Standard 1% divinylbenzene cross-linked polystyrene resins are effective for many simple peptides but may not provide an optimal environment for hindered couplings due to their more rigid structure and lower swelling capacity in polar solvents like DMF.

  • Polyethylene Glycol (PEG)-Grafted Resins (PEG-PS): These resins feature PEG chains grafted onto a polystyrene core. They exhibit excellent swelling properties in a wide range of solvents, including DMF, DCM, and water.[3] This "solvent-like" environment within the resin bead enhances reaction kinetics and is highly recommended for synthesizing long or difficult sequences, including those containing N-methylated residues.

Recommendation: For Fmoc-N-Me-Ile-OH, prioritize high-swelling PEG-PS resins to maximize reagent accessibility and minimize inter-chain aggregation.

Linker Chemistry: Impact on Loading and Cleavage

The linker connects the nascent peptide chain to the resin core and determines the C-terminal functional group (acid or amide) upon cleavage.[3][4] For sterically hindered amino acids, the choice of linker is particularly crucial.

  • Wang Linker: This is a standard choice for generating C-terminal carboxylic acids. However, loading the first amino acid onto the Wang resin requires activation and coupling, which can be inefficient for a bulky residue like Fmoc-N-Me-Ile-OH.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly advantageous for hindered residues. The first amino acid is attached via its carboxylate in the presence of a base like N,N-Diisopropylethylamine (DIPEA) without pre-activation, a much less sterically demanding process. Furthermore, the extreme acid lability of the 2-CTC linker allows for very mild cleavage conditions (e.g., dilute TFA in DCM), which is beneficial for preserving sensitive protecting groups if protected peptide fragments are desired.[2]

  • Rink Amide Resin: This is the most common resin for generating C-terminal amides. It requires standard coupling conditions for loading the first amino acid.[5]

  • Sieber Amide Resin: This resin offers an advantage for producing C-terminal amides as it is more acid-labile than the Rink Amide resin, allowing for milder cleavage conditions.

Loading Capacity

Loading capacity, expressed in mmol/g, defines the amount of the first amino acid attached to the resin.[2] For difficult sequences, a lower loading capacity is strongly preferred.

  • High Loading (0.8-1.2 mmol/g): Can lead to significant steric congestion between growing peptide chains, promoting aggregation and incomplete reactions.

  • Low Loading (0.3-0.6 mmol/g): Provides more space between peptide chains, improving solvation and reagent access to the reactive sites. This is crucial for accommodating the bulk of Fmoc-N-Me-Ile-OH and subsequent residues.[3]

Recommendation: Select a resin with a low loading capacity (e.g., 0.3–0.6 mmol/g) to mitigate steric hindrance between adjacent peptide chains.

Resin Selection Workflow

start Synthesis Goal: Incorporate Fmoc-N-Me-Ile-OH terminus Desired C-Terminus? start->terminus acid Carboxylic Acid terminus->acid Acid amide Amide terminus->amide Amide resin_acid Select Resin: 2-Chlorotrityl (2-CTC) (Highly Recommended) acid->resin_acid resin_amide Select Resin: Rink Amide or Sieber Amide amide->resin_amide loading Specify Low Loading Capacity (0.3-0.6 mmol/g) resin_acid->loading resin_amide->loading matrix Prioritize High-Swelling Matrix (e.g., PEG-PS) loading->matrix end Proceed to Optimized Coupling Protocol matrix->end

Caption: Decision workflow for selecting the optimal resin.

Comparative Analysis of Recommended Resins

Resin TypeLinker TypeKey Advantage for Fmoc-N-Me-Ile-OHRecommended Loading (mmol/g)Cleavage ConditionC-Terminus
2-Chlorotrityl (2-CTC) 2-ChlorotritylMild, activation-free loading of the first amino acid; very acid-labile.[2]0.3 - 0.7Dilute TFA (1-5%) in DCMAcid
Wang Resin (PEG-PS) p-alkoxybenzyl alcoholHigh-swelling PEG matrix improves reaction kinetics.0.3 - 0.595% TFAAcid
Rink Amide (PEG-PS) Rink AmideStandard for amides; PEG matrix aids in difficult couplings.0.3 - 0.595% TFAAmide
Sieber Amide Sieber AmideMore acid-labile than Rink Amide, allowing milder cleavage.[2]0.4 - 0.61% TFA in DCMAmide

Experimental Protocols

Protocol 1: Loading Fmoc-N-Me-Ile-OH onto 2-Chlorotrityl Chloride Resin

This protocol is specifically for the highly recommended 2-CTC resin, which avoids the need for a standard coupling reaction for the first residue.

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1 eq.) in anhydrous Dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

  • Amino Acid Preparation: In a separate vial, dissolve Fmoc-N-Me-Ile-OH (1.5 eq.) in anhydrous DCM.

  • Loading Reaction: Drain the DCM from the swollen resin. Add the Fmoc-N-Me-Ile-OH solution to the resin.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) to the resin slurry. Agitate the mixture at room temperature for 1-2 hours.

  • Capping: To cap any remaining reactive trityl chloride sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.

  • Washing: Drain the capping solution. Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

  • Loading Determination: Determine the final substitution level via Fmoc cleavage and UV spectroscopy.

Protocol 2: Optimized Coupling of a Subsequent Amino Acid onto N-Me-Ile-Resin

This protocol details the critical steps for coupling an amino acid onto the N-terminal N-methyl-isoleucine residue, which is often the most difficult step.

  • Resin Swelling & Deprotection:

    • Swell the Fmoc-N-Me-Ile-resin in DMF for 30-60 minutes.

    • Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.[1]

    • Drain and add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[1]

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).[1]

  • Amino Acid Activation & Coupling:

    • Causality: Standard coupling reagents like HBTU are often insufficient for N-methylated residues.[1] Uronium/aminium salt-based reagents containing the HOAt moiety, such as HATU, are more effective due to the formation of highly reactive HOAt esters.[6]

    • In a separate vial, dissolve the incoming Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in DMF.[1]

    • Add DIPEA (8 eq.) to the amino acid/HATU solution.[1]

    • Allow the activation to proceed for 2-5 minutes at room temperature.[1]

    • Add the activated amino acid solution to the deprotected resin.

  • Reaction & Monitoring:

    • Agitate the reaction vessel for 2-4 hours. Extended coupling times are frequently necessary for N-methylated residues.[1]

    • Causality: The standard Kaiser test is unreliable for secondary amines (like N-methylated residues) as it will yield a false negative (clear beads).[1] An alternative test, such as the bromophenol blue test, must be used to monitor for the presence of unreacted free amines.

    • Perform a bromophenol blue test. If the test is positive (blue beads), indicating incomplete coupling, drain the solution, wash with DMF, and perform a second coupling (recouple) with a freshly prepared activated amino acid solution.

  • Washing: Once the coupling is complete (negative bromophenol blue test), drain the coupling solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).[1]

Optimized Coupling Workflow

cluster_prep Resin Preparation cluster_coupling Activation & Coupling cluster_monitor Monitoring & Completion swell 1. Swell Resin in DMF deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash Resin deprotect->wash1 activate 4. Pre-activate AA (Fmoc-AA/HATU/DIPEA) wash1->activate couple 5. Couple to Resin (2-4 hours) activate->couple monitor 6. Monitor Completion (Bromophenol Blue Test) couple->monitor monitor->couple Incomplete (Recouple) wash2 7. Wash & Proceed monitor->wash2 Complete

Caption: Workflow for optimized coupling onto an N-methylated residue.

Cleavage and Deprotection Strategy

Even with successful synthesis, the final cleavage step requires care. The steric bulk around the peptide backbone can sometimes hinder the access of TFA to the acid-labile linker, potentially requiring longer cleavage times.[7]

  • Trial Cleavage: It is highly recommended to perform a small-scale trial cleavage on 5-10 mg of peptide-resin to optimize the cleavage time before committing the entire batch.[7] Monitor the cleavage progress by HPLC.

  • Scavengers: The cleavage cocktail must contain scavengers to trap reactive carbocations generated during the removal of side-chain protecting groups. The choice of scavengers depends on the peptide sequence.

  • Recommended General-Purpose Cocktail (Reagent B): This cocktail is effective for most sequences and avoids the use of highly odorous thiols.[8][9]

    • Composition: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIPS).[9]

    • Procedure: Use approximately 10 mL of cleavage cocktail per gram of resin. React for 2-4 hours at room temperature. Precipitate the cleaved peptide in cold methyl t-butyl ether.

Conclusion

The successful incorporation of the sterically demanding Fmoc-N-Me-Ile-OH residue into a peptide sequence is a challenging but achievable goal. Success hinges on a holistic strategy that begins with the rational selection of the solid support. By choosing a low-loading, high-swelling resin, such as 2-CTC PEG-PS, researchers can create a more favorable environment for the subsequent difficult coupling steps. This, combined with the use of potent coupling reagents like HATU, extended reaction times, and appropriate monitoring techniques, provides a robust and reliable pathway for synthesizing N-methylated peptides, thereby enabling the development of next-generation peptide therapeutics.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • PCAS. (n.d.). The latest SPPS application data - innovative solution for peptide chemistry. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved from [Link]

  • CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Retrieved from [Link]

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548–553. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance of Fmoc-N-Me-Ile-OH

Status: Online Operator: Senior Application Scientist Ticket ID: N-ME-ILE-001 Subject: Advanced Coupling Strategies for N-Methylated Isoleucine Welcome to the Difficult Peptide Synthesis Help Desk You have reached this g...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: N-ME-ILE-001 Subject: Advanced Coupling Strategies for N-Methylated Isoleucine

Welcome to the Difficult Peptide Synthesis Help Desk

You have reached this guide because your synthesis has likely stalled or failed at an Fmoc-N-Me-Ile-OH residue. You are not alone; this is widely considered one of the most challenging couplings in Solid Phase Peptide Synthesis (SPPS).

This residue presents a "perfect storm" of steric hindrance:

  • 
    -Branching:  The isoleucine side chain puts bulk directly adjacent to the reaction center.
    
  • N-Methylation: The methyl group on the nitrogen forces the backbone into specific conformations (often cis) and physically blocks the approach of the incoming nucleophile or activator.

Below is your troubleshooting guide, structured to move from standard optimization to "nuclear options" for extreme cases.

Part 1: The Mechanistic "Why"

Q: Why is Fmoc-N-Me-Ile-OH so much harder to couple than standard Fmoc-Ile-OH?

A: It comes down to conformation and accessibility . In standard amino acids, the amide bond can rotate, and the hydrogen on the nitrogen acts as a donor for hydrogen bonding. In N-Me-Ile , the methyl group replaces that hydrogen. This has two effects:

  • Steric Wall: The methyl group adds significant Van der Waals volume, shielding the carbonyl carbon (during activation) or the nitrogen (when acting as a nucleophile).

  • Cis/Trans Isomerism: N-methylated amino acids often populate the cis conformation (approx. 20-30%), which places the side chains in a clash-heavy orientation that disfavors the transition state required for coupling.

Q: Is the difficulty in coupling this residue, or coupling to this residue?

A: Both.

  • Coupling Fmoc-N-Me-Ile-OH (Incoming): The activation of the carboxylic acid is slower because the bulky N-methyl group hinders the approach of the coupling reagent (e.g., HATU).

  • Coupling TO N-Me-Ile (Next Step): This is usually the harder step. Once N-Me-Ile is on the resin, its secondary amine is buried by the

    
    -branched side chain and the N-methyl group. Standard HBTU/DIPEA protocols will almost certainly fail here.
    
Part 2: Decision Matrix & Reagent Selection

Before starting your synthesis, use this decision matrix to select the correct chemistry.

CouplingStrategy Start Start: Coupling Fmoc-N-Me-Ile-OH CheckPos Is this residue < 10 AA from C-term? Start->CheckPos Standard Standard High-Efficiency (HATU or COMU) CheckPos->Standard Yes (Low Aggregation) Difficult Is the previous residue also hindered (e.g., Val, Thr, Pro)? CheckPos->Difficult No (High Aggregation) Microwave Microwave Assistance (75°C, 2x Coupling) Standard->Microwave If available Difficult->Standard No Nuclear Nuclear Option (Acid Chloride via BTC) Difficult->Nuclear Yes (Extreme Hindrance) Nuclear->Microwave Do NOT Microwave BTC

Figure 1: Decision tree for selecting coupling strategies based on sequence position and steric complexity.

Reagent Comparison Table
ReagentClassEfficiency for N-Me-IleRacemization RiskNotes
HATU Guanidinium (Aza)High LowThe gold standard.[1] The aza-nitrogen (N7) provides anchimeric assistance, boosting reactivity.
COMU Uronium (Oxyma)Very High Very LowSafer than HATU (non-explosive). Often yields superior purity for N-methylated sequences.[2]
PyBrOP PhosphoniumMedium-High MediumExcellent for coupling to secondary amines (the step after N-Me-Ile).
BTC Acid ChlorideExtreme High (if basic)Generates acid chlorides in situ. Use only when other methods fail.
DIC/Oxyma CarbodiimideMedium LowGood for microwave synthesis; prevents capping by guanidinium formation.
Part 3: Validated Protocols
Protocol A: The Modern Standard (COMU/Oxyma or HATU)

Use this for general incorporation of Fmoc-N-Me-Ile-OH.

Reagents:

  • Fmoc-N-Me-Ile-OH (4.0 eq)

  • COMU (4.0 eq) (or HATU)

  • Oxyma Pure (4.0 eq) (Only if using DIC or COMU; if HATU, use HOAt)

  • DIPEA (8.0 eq)

  • Solvent: NMP (Preferred over DMF for hindered sequences to reduce aggregation).

Step-by-Step:

  • Resin Preparation: Swell resin in NMP for 20 mins. Drain.

  • Activation: Dissolve Fmoc-N-Me-Ile-OH and COMU in minimal NMP. Add DIPEA.

    • Critical: Allow to pre-activate for exactly 30 seconds . Longer activation can lead to epimerization.

  • Coupling: Add mixture to resin.

  • Agitation: Shake at Room Temperature for 2 hours OR Microwave at 75°C for 10 minutes (25W).

  • Re-Couple: Drain and repeat steps 2-4 (Double coupling is mandatory).

Protocol B: The "Nuclear Option" (In Situ Acid Chloride via BTC)

Use this if Protocol A fails or if coupling to another hindered residue (e.g., N-Me-Ile-N-Me-Ile).

Safety Warning: BTC (Bis-trichloromethyl carbonate) generates phosgene gas. Must be performed in a fume hood.

Reagents:

  • Fmoc-N-Me-Ile-OH (5.0 eq)

  • BTC (1.65 eq) (Note: 1 BTC molecule generates 3 acid chlorides)

  • 2,4,6-Collidine (14.0 eq)

  • Solvent: THF (Tetrahydrofuran) - Anhydrous.

    • Critical: Do NOT use DMF/NMP for the activation step; they react with BTC to form Vilsmeier salts.

Step-by-Step:

  • Activation (In Solution):

    • Dissolve Fmoc-N-Me-Ile-OH and BTC in dry THF under Nitrogen/Argon.

    • Add Collidine dropwise. A white suspension (collidinium salt) will form.

    • Stir for 15-20 minutes to ensure Acid Chloride formation.

  • Coupling:

    • Add the suspension directly to the resin (swelled in DCM or THF).

    • Agitate for 1-2 hours at Room Temperature.

    • Note: Do not microwave this reaction.

  • Quench: Wash resin with DCM, then MeOH (to kill excess acid chloride), then DMF.

Part 4: Monitoring the Reaction

Q: I used the Kaiser Test (Ninhydrin) and it's confusing. Why?

A: The Kaiser test relies on primary amines.[3][4] It does not work reliably for secondary amines (like Proline or N-methylated residues) and often gives false negatives.

The Solution: The Chloranil Test You must use the Chloranil or Acetaldehyde/Chloranil test to monitor coupling to a secondary amine.

Chloranil Protocol:

  • Take a small sample of resin beads (~1-2 mg).

  • Wash thoroughly with Ethanol/DCM.

  • Add 2 drops of 2% Acetaldehyde in DMF .

  • Add 2 drops of 2% p-Chloranil in DMF .

  • Wait 5 minutes at room temperature.

Interpretation:

  • Blue/Green Beads: Positive (Free secondary amine present -> Coupling Incomplete).

  • Colorless/Yellow Beads: Negative (Coupling Complete).

Part 5: Common Side Reactions & Fixes
1. Diketopiperazine (DKP) Formation
  • The Issue: If Fmoc-N-Me-Ile is the 2nd or 3rd residue from the C-terminus, removing the Fmoc group can cause the N-terminal amine to bite back onto the C-terminal ester, cleaving the dipeptide off the resin as a cyclic DKP.

  • The Fix:

    • Use Trityl-based resins (2-CTC) with bulky linkers.

    • Perform Fmoc deprotection with DBU/Piperidine for shorter times (e.g., 2 x 3 min) to minimize base exposure.

2. Racemization
  • The Issue: Conversion of L-Ile to D-allo-Ile during activation.

  • The Fix:

    • Use Oxyma/COMU (lower racemization than HOBt).

    • Keep base (DIPEA) equivalents strictly controlled (do not exceed 2:1 ratio to amino acid).

    • If using Microwave, do not exceed 75°C.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Carpino, L. A., et al. (1996).[5] The 1-Hydroxy-7-azabenzotriazole-Based Carbonium Salt (HATU).[1] Accounts of Chemical Research, 29(5), 268–274. [Link]

  • Góngora-Benítez, M., et al. (2014). Optimized Fmoc Solid-Phase Synthesis of the Cysteine-Rich Peptide Linaclotide. Organic Process Research & Development, 18(11), 1594–1602. (Discusses BTC/Acid Chloride utility). [Link]

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science, 11, 85-102. [Link]

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236-237. (The Chloranil Test). [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with Fmoc-N-Me-Ile-OH

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered N-methylated amino acids, specifically Fmoc-N-Me-Ile-OH. The N-methyl group, while beneficial for creating peptide therapeutics with enhanced stability and bioavailability, introduces significant steric hindrance that can impede standard coupling protocols.[1][2] This document provides in-depth troubleshooting strategies, detailed experimental protocols, and the underlying chemical principles to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-N-Me-Ile-OH notoriously difficult to couple?

A1: The primary reason for the low coupling efficiency of Fmoc-N-Me-Ile-OH is steric hindrance. The methyl group on the alpha-amino nitrogen physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the resin-bound amine.[3][4] This steric bulk significantly slows down the reaction rate compared to the coupling of non-methylated amino acids, often leading to incomplete reactions.[3][4]

Q2: Are my standard coupling reagents like HBTU or HCTU suitable for this amino acid?

A2: Standard uronium-based coupling reagents such as HBTU and HCTU are generally less effective for sterically hindered N-methylated amino acids like Fmoc-N-Me-Ile-OH.[4][5] More potent activating reagents are necessary to achieve satisfactory coupling yields.[4]

Q3: How can I monitor the coupling efficiency of Fmoc-N-Me-Ile-OH on the resin?

A3: The standard Kaiser test, which detects primary amines, is not suitable for monitoring the coupling to a secondary amine like N-methyl-isoleucine.[1][6] A positive result will not be observed even if the coupling is incomplete. The bromophenol blue test is a recommended alternative for monitoring the completion of the coupling reaction.[4][5][7] A yellow color of the resin beads indicates a complete coupling, while a blue or green color suggests the presence of unreacted secondary amines.[4][5]

Q4: Can increasing the temperature improve the coupling efficiency?

A4: Yes, increasing the reaction temperature can help overcome the activation energy barrier for sterically hindered couplings.[8][9] However, this should be done with caution as elevated temperatures can increase the risk of side reactions, most notably racemization.[8][9] Microwave-assisted solid-phase peptide synthesis (MA-SPPS) is an effective technique that utilizes microwave energy to heat the reaction and drive difficult couplings to completion more efficiently.[8][10]

In-Depth Troubleshooting Guide

Problem: Persistently Low Coupling Efficiency

Low coupling efficiency is the most common issue when working with Fmoc-N-Me-Ile-OH, leading to deletion sequences and a low yield of the target peptide. The following is a systematic approach to troubleshoot and optimize the coupling reaction.

Root Cause Analysis & Corrective Actions

The logical flow for troubleshooting low coupling efficiency is outlined below. It begins with the selection of appropriate reagents and progresses to optimizing reaction conditions and, if necessary, performing a second coupling.

G A Start: Low Coupling Efficiency Observed B Step 1: Verify Coupling Reagent Potency A->B C Are you using a high-potency reagent (e.g., HATU, PyAOP, COMU)? B->C D Action: Switch to a more potent coupling reagent. C->D No E Step 2: Optimize Reagent Stoichiometry & Reaction Time C->E Yes D->E F Are you using sufficient excess of amino acid and coupling reagent (3-5 eq.) and extended reaction time (2-4h)? E->F G Action: Increase reagent equivalents and/or extend coupling time. F->G No H Step 3: Perform a Double Coupling F->H Yes G->H I Action: After the first coupling, wash the resin and perform a second coupling with fresh reagents. H->I J Step 4: Assess Coupling Completion (Bromophenol Blue Test) I->J K Is the test negative (yellow beads)? J->K L Proceed to next synthesis step. K->L Yes M Problem persists. Consider test cleavage and MS analysis. K->M No

Caption: Troubleshooting workflow for low coupling efficiency.

Recommended Coupling Reagents and Conditions

For sterically hindered N-methylated amino acids, the choice of coupling reagent is critical. The table below summarizes the recommended reagents and starting conditions.

Coupling ReagentRecommended Equivalents (vs. Resin)Pre-activation TimeKey Advantages
HATU 3.91-2 minutesHighly effective for hindered couplings, suppresses racemization.[5][7]
PyAOP 3.91-2 minutesA phosphonium-based reagent, particularly effective for N-methylated amino acids.[7]
COMU 3.91-2 minutesA third-generation uronium salt with reactivity comparable to HATU.[7]

Note: The amino acid and the coupling reagent should be used in slight excess relative to each other, with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) used in approximately double the molar quantity of the amino acid.

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-N-Me-Ile-OH using HATU

This protocol outlines a robust method for achieving high coupling efficiency for Fmoc-N-Me-Ile-OH.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-N-Me-Ile-OH (4 equivalents)

  • HATU (3.9 equivalents)

  • DIPEA (8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Bromophenol Blue test solution

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes and then drain the solvent.

  • First Coupling: a. In a separate vessel, dissolve Fmoc-N-Me-Ile-OH (4 eq.) and HATU (3.9 eq.) in DMF. b. Add DIPEA (8 eq.) to the solution and allow for pre-activation for 1-2 minutes.[3] c. Add the activated amino acid solution to the resin. d. Agitate the reaction mixture for 2 hours at room temperature.[3] e. Wash the resin thoroughly with DMF.

  • Monitoring the First Coupling: a. Perform the Bromophenol Blue test. b. If the beads are yellow, the coupling is complete, and you may proceed. If the beads are blue or green, proceed to the second coupling.[5]

  • Second Coupling: a. Repeat steps 2a-2d with a fresh solution of activated Fmoc-N-Me-Ile-OH.

  • Final Wash: a. Once the coupling is complete (confirmed by a negative Bromophenol Blue test), wash the resin thoroughly with DMF (5-7 times) to remove any excess reagents and byproducts.[7]

Protocol 2: Bromophenol Blue Test for Secondary Amines

This qualitative test is used to monitor the presence of unreacted secondary amines on the resin.

Materials:

  • Peptide-resin sample

  • Bromophenol Blue test solution (0.05% w/v in DMF)

Procedure:

  • Take a small sample of the peptide-resin (a few beads).

  • Wash the resin sample with DMF to remove any residual base.

  • Add a few drops of the Bromophenol Blue test solution.

  • Observe the color of the beads.

    • Blue/Green: Incomplete coupling (free secondary amine present).

    • Yellow: Complete coupling (no free secondary amine).

Protocol 3: Test Cleavage and Mass Spectrometry Analysis

To definitively quantify the efficiency of a problematic coupling step, a small-scale test cleavage followed by mass spectrometry is highly recommended.

Materials:

  • A small sample of the dried peptide-resin (approx. 10-20 mg)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • After the coupling of Fmoc-N-Me-Ile-OH and subsequent washing, take a small sample of the resin.

  • Wash the resin sample with dichloromethane (DCM) and dry it under vacuum.

  • Add the cleavage cocktail to the dried resin and allow it to react for 1.5-2 hours.[4]

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding cold diethyl ether.

  • Analyze the crude peptide by mass spectrometry to identify the presence of the desired product and any deletion sequences.

Advanced Strategies for "Difficult" Sequences

In cases where even a double coupling protocol with potent reagents proves insufficient, further optimization of the synthetic environment may be necessary.

  • Solvent Choice: For sequences prone to aggregation, which can further hinder coupling, switching from DMF to a more effective solvating agent like N-methylpyrrolidone (NMP) can be beneficial.[8]

  • Chaotropic Salts: The addition of chaotropic salts, such as LiCl, to the reaction can disrupt secondary structures and reduce peptide aggregation.[9]

  • Pseudoproline Dipeptides: The incorporation of pseudoproline dipeptides can introduce a "kink" in the peptide backbone, disrupting aggregation and improving coupling efficiency in subsequent steps.[11][12]

By systematically applying these troubleshooting strategies and optimized protocols, researchers can successfully incorporate Fmoc-N-Me-Ile-OH and other challenging N-methylated amino acids into their peptide sequences, paving the way for the development of novel and effective peptide-based therapeutics.

References

  • Application Notes and Protocols for the Incorporation of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH into Peptide Chains - Benchchem.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
  • Technical Support Center: Managing Steric Hindrance in N-Methylated SPPS - Benchchem.
  • Technical Support Center: Troubleshooting Low Coupling Efficiency of H-DL-Abu-OH - Benchchem.
  • A Technical Guide to the Application of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH in Solid-Phase Peptide Synthesis - Benchchem.
  • Fmoc-N-Me-Ile-OH Novabiochem 138775-22-1. Sigma-Aldrich.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec.
  • Application Notes and Protocols for Coupling Fmoc-N-Me-Ser(tBu)-OH - Benchchem.
  • Application Notes and Protocols for the Coupling of N-Methylated Amino Acids - Benchchem.
  • Technical Support Center: Fmoc-N-Me-D-Glu-OH in Peptide Synthesis - Benchchem.
  • Innovating with Amino Acids: The Impact of Fmoc-N-methyl-L-isoleucine. NINGBO INNO PHARMCHEM CO.,LTD.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation.
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.

Sources

Troubleshooting

Technical Support Center: Managing N-Methyl-Isoleucine Peptides

The following guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering specific hurdles with N-methyl-isoleucine (N-Me-Ile) peptides. Executive Summary: The N-Me-Ile Paradox N-met...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering specific hurdles with N-methyl-isoleucine (N-Me-Ile) peptides.

Executive Summary: The N-Me-Ile Paradox

N-methyl-isoleucine is a powerful tool for medicinal chemists. By replacing the amide proton with a methyl group, it eliminates a hydrogen bond donor, effectively "capping" potential beta-sheet formation. Consequently, N-Me-Ile is often used to prevent peptide aggregation.

However, users frequently report "aggregation-like" failure modes. In our experience, 90% of these issues are misdiagnosed.

  • During Synthesis: The failure is usually steric hindrance , not aggregation. The N-methyl group and the bulky isoleucine side chain create a "steric wall" that blocks the next incoming amino acid.[1]

  • In Solution: The failure is hydrophobic collapse . While backbone hydrogen bonding is disrupted, the increased lipophilicity of the N-methyl group combined with the isoleucine side chain can drive the formation of micelles or amorphous precipitates in aqueous buffer.

This guide addresses both scenarios.

Part 1: Troubleshooting Synthesis (SPPS)

Issue: Low yield or deletion sequences after N-Me-Ile coupling.

Diagnostic Workflow

Before altering your protocol, confirm if the issue is coupling onto the N-Me-Ile. Standard Kaiser tests (Ninhydrin) do not work reliably on secondary amines like N-Me-Ile; they will not turn blue even if the amine is free.

Q: How do I verify coupling efficiency onto N-Me-Ile? A: Use the Chloranil Test or Bromophenol Blue Test .

  • Chloranil: Turns blue in the presence of secondary amines (positive for uncoupled N-Me-Ile).

  • Bromophenol Blue: Turns blue/green for free amines; yellow for coupled/protected amines.

  • The Gold Standard: Perform a micro-cleavage of ~5 mg resin and analyze via LC-MS. Look for the "deletion sequence" (Target Mass minus the mass of the next amino acid).[1]

Protocol: Overcoming the "Steric Wall"

Coupling the next amino acid onto N-Me-Ile is one of the most difficult steps in SPPS. Standard HBTU/DIC protocols will fail.

Recommended Coupling System: Use HATU or COMU with HOAt as an additive. The 7-aza-benzotriazole group facilitates acylation better than standard HOBt.

ParameterStandard ProtocolN-Me-Ile Protocol
Coupling Reagent HBTU / HCTUHATU or PyBroP
Additive HOBtHOAt (Critical for secondary amines)
Base DIPEA (2 eq)DIPEA (4 eq) or TMP (Collidine)
Temperature RT50°C - 75°C (Microwave preferred)
Reaction Time 45 min2 x 2 hours (Double Couple)
Solvent DMFNMP (Better swelling for difficult sequences)

Visualizing the Decision Logic:

SynthesisTroubleshooting Start Issue: Low Yield after N-Me-Ile CheckTest Did you use Kaiser Test? Start->CheckTest FalseNegative STOP. Kaiser is invalid for secondary amines (False Negative). CheckTest->FalseNegative Yes ProperTest Perform Chloranil Test or Micro-cleavage MS CheckTest->ProperTest No FalseNegative->ProperTest Result Result Analysis ProperTest->Result Steric Deletion Sequence Found (Steric Hindrance) Result->Steric Missing Next AA Agg Truncated Early/No Growth (Chain Aggregation) Result->Agg General Failure Sol_Steric Solution: 1. Switch to HATU/HOAt 2. Double Couple at 60°C 3. Use PyBroP for Aib/Val Steric->Sol_Steric Sol_Agg Solution: 1. Use ChemMatrix/PEG Resin 2. Add Pseudoproline dipeptides 3. Use Magic Mixture (DCM/DMF/Triton) Agg->Sol_Agg

Figure 1: Decision tree for diagnosing synthesis failures associated with N-methylated residues.

Part 2: Managing Solution Aggregation (Purification & Handling)

Issue: The peptide precipitates in HPLC buffers or forms a gel upon reconstitution.

Unlike standard peptides where aggregation is H-bond driven (beta-sheets), N-Me-Ile peptide aggregation is often driven by hydrophobic collapse . The N-methyl group increases the LogP (lipophilicity).

FAQ: Solubility & Purification

Q: My peptide elutes as a broad, ugly hump on HPLC. Is it impure? A: Not necessarily. This is a hallmark of aggregation on the column.

  • The Fix: Heat your column. Run the HPLC purification at 60°C .

  • Why? Elevated temperature disrupts the hydrophobic interactions and van der Waals forces holding the aggregates together. This often sharpens the peak instantly.

  • Stationary Phase: Switch from C18 to C4 or C8 . N-Me-Ile peptides can bind irreversibly to C18.

Q: How do I solubilize the lyophilized powder? Water isn't working. A: Never attempt to dissolve a hydrophobic N-Me-Ile peptide directly in water or PBS. It will form a "gum" that is difficult to recover. Follow the "Organic First" rule.

Protocol: The "Organic First" Solubilization
  • Calculate Net Charge: Determine the pI.

  • Initial Solvent: Dissolve the peptide fully in a minimal volume of 100% DMSO or HFIP (Hexafluoroisopropanol).

    • Note: HFIP is excellent for breaking pre-existing aggregates but must be removed if cells are involved.

  • Dilution: Slowly add the aqueous buffer to the organic peptide solution while vortexing.

  • Final Concentration: Aim to keep the final organic solvent concentration <1-5% (for biological assays).

Solubility Troubleshooting Table:

Peptide CharacteristicsPrimary Solvent (Stock)Secondary DiluentTroubleshooting Additive
Basic (Pos Charge) 10% Acetic AcidWater / BufferTFE (Trifluoroethanol)
Acidic (Neg Charge) 0.1% NH₄OHWater / Buffer-
Neutral / Hydrophobic DMSO or DMFWater (Dropwise)6M Guanidine HCl (if non-biological)
Highly Aggregation Prone HFIP (evaporate later)DMSO -> BufferSonication (30s bursts)

Part 3: Experimental Logic & Mechanism

Why does this happen?

Understanding the geometry is key to troubleshooting.

  • Cis/Trans Isomerization: The N-methyl peptide bond can exist in both cis and trans conformations (unlike standard amides which are predominantly trans). This heterogeneity can cause peak splitting in HPLC (two peaks for the same pure peptide).

    • Test: Re-inject the collected "impurity" peak. If it redistributes into two peaks again, it is a conformer, not an impurity.

  • Steric Clash: The N-methyl group has a Van der Waals radius similar to a CH2 group. When placed next to the beta-branched side chain of Isoleucine, the local steric crowding is immense. This is why HATU (which generates a more reactive active ester) is required to force the reaction to completion.

Visualizing the Aggregation vs. Sterics Pathway:

Mechanism cluster_synthesis Synthesis Phase cluster_solution Solution Phase NMeIle N-Me-Ile Residue (Resin Bound) StericClash Steric Clash (Methyl vs Side Chain) NMeIle->StericClash Hydrophobic Exposed Methyl + Ile (High LogP) NMeIle->Hydrophobic IncomingAA Incoming AA (Activated Ester) IncomingAA->StericClash Failure Deletion Sequence StericClash->Failure Standard Conditions Micelle Hydrophobic Collapse (Aggregation) Hydrophobic->Micelle + Water Water Aqueous Buffer

Figure 2: Mechanistic distinction between synthesis failure (sterics) and solution failure (hydrophobicity).

References

  • Chatterjee, J., et al. (2012). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. [Link]

  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Application Note. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions of Fmoc-N-Me-Ile-OH in Peptide Synthesis

Welcome to the technical support center for navigating the complexities of incorporating N-methylated amino acids into your peptide synthesis workflows. This guide is specifically tailored to address the challenges assoc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of incorporating N-methylated amino acids into your peptide synthesis workflows. This guide is specifically tailored to address the challenges associated with Fmoc-N-Me-Ile-OH, a sterically hindered building block that, while offering significant advantages in peptide drug design, can be a source of frustrating side reactions.[1][2][3] Here, we will dissect the root causes of these issues and provide field-proven troubleshooting strategies to ensure the successful synthesis of your target peptide.

N-methylation is a powerful tool for enhancing the pharmacokinetic properties of peptides, including increased metabolic stability and cell permeability.[1][2][3][4][5] However, the addition of a methyl group to the amide nitrogen introduces significant steric bulk, which can impede coupling reactions and promote undesirable side reactions.[1][6] Fmoc-N-Me-Ile-OH, with its bulky side chain in close proximity to the N-methyl group, represents a particularly challenging case.

This guide is structured in a question-and-answer format to directly address the common problems encountered by researchers. We will delve into the mechanisms behind these side reactions and offer practical, step-by-step protocols to mitigate them.

I. Frequently Asked Questions (FAQs)

Q1: Why am I observing low coupling efficiency when using Fmoc-N-Me-Ile-OH?

A1: The primary reason for low coupling efficiency is the significant steric hindrance posed by both the N-methyl group and the bulky isoleucine side chain.[1][7] This steric clash physically obstructs the approach of the activated carboxylic acid of the incoming amino acid to the N-terminal amine of the growing peptide chain, leading to slower and less efficient coupling reactions.[7]

Q2: What are the most common side reactions associated with Fmoc-N-Me-Ile-OH?

A2: The most prevalent side reactions when incorporating Fmoc-N-Me-Ile-OH are:

  • Incomplete Coupling: This leads to deletion sequences, where the desired amino acid is not incorporated into the peptide chain.[8]

  • Racemization: The chiral integrity of the N-methylated amino acid can be compromised during activation and coupling, leading to the formation of diastereomeric impurities.[9][10][11]

  • Diketopiperazine (DKP) Formation: This is a cyclization reaction that can occur at the dipeptide stage, leading to chain truncation.[12][13][14]

Q3: How can I improve the coupling efficiency of Fmoc-N-Me-Ile-OH?

A3: To overcome the steric hindrance and improve coupling efficiency, consider the following strategies:

  • Choice of Coupling Reagent: Standard coupling reagents like HBTU may not be sufficiently reactive.[4] More potent reagents such as HATU, PyAOP, or PyBOP are recommended for coupling sterically hindered N-methylated amino acids.[6][7][15][16][17]

  • Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can help drive the reaction to completion.[4][7][17]

  • Double Coupling: If the first coupling is incomplete, a second coupling with fresh reagents can be performed.

  • Elevated Temperature: Cautiously increasing the reaction temperature can help overcome the activation energy barrier, but must be balanced against the increased risk of racemization.[7]

Q4: What causes racemization of Fmoc-N-Me-Ile-OH during synthesis, and how can I prevent it?

A4: Racemization of N-methylated amino acids can occur during the activation step, particularly in the presence of strong bases.[9][10][11] The mechanism involves the formation of an oxazolonium intermediate, which can lead to loss of stereochemical purity. To minimize racemization:

  • Use a Weaker Base: Substitute stronger bases like DIPEA with a weaker base such as N-methylmorpholine (NMM) or sym-collidine.[16]

  • Minimize Pre-activation Time: Keep the time between activation of the amino acid and its addition to the resin as short as possible.[2][18]

  • Optimize Coupling Additives: The addition of HOBt or Oxyma Pure can help to suppress racemization.[15][16]

Q5: When is diketopiperazine (DKP) formation a concern with Fmoc-N-Me-Ile-OH, and what are the mitigation strategies?

A5: DKP formation is a significant risk when the N-methylated amino acid is at the C-terminus or when it is the second residue in the sequence.[12][13][14][19] The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, forming a stable six-membered ring and cleaving the peptide from the support.[12] To prevent DKP formation:

  • Use a Bulky Resin: Resins with bulky linkers, such as 2-chlorotrityl chloride (2-CTC) resin, can sterically hinder the intramolecular cyclization.[19][20]

  • Incorporate as a Dipeptide: Coupling a pre-formed dipeptide can bypass the vulnerable dipeptide stage on the resin.

  • Modified Fmoc Deprotection: Using a milder Fmoc deprotection cocktail, such as 2% DBU/5% piperazine in NMP, can reduce the propensity for DKP formation.[13][14]

II. Troubleshooting Guide

This section provides a more in-depth, scenario-based approach to troubleshooting common issues encountered during the incorporation of Fmoc-N-Me-Ile-OH.

Scenario 1: Incomplete Coupling Detected by Monitoring

Problem: After a standard coupling time, a positive Kaiser test (or an alternative test for secondary amines like the bromophenol blue test) indicates the presence of unreacted N-terminal amines.[4][7]

Troubleshooting Workflow:

Troubleshooting Low Coupling Yields

Detailed Steps:

  • Assess Coupling Reagent: If you are using a standard uronium/aminium salt like HBTU, it may not be sufficiently reactive.[4] Switch to a more potent coupling reagent known to be effective for sterically hindered amino acids, such as HATU or PyAOP.[6][7][15][16][17]

  • Extend Reaction Time: For challenging couplings, a longer reaction time is often necessary.[4][7][17] Extend the coupling to at least 2-4 hours. For particularly difficult sequences, an overnight coupling may be beneficial.

  • Perform a Recoupling: If the coupling remains incomplete after the initial attempt, wash the resin thoroughly and perform a second coupling with a fresh solution of the activated amino acid.

Scenario 2: Presence of Diastereomeric Impurities in Final Peptide

Problem: HPLC analysis of the crude peptide reveals the presence of a significant peak with the same mass as the target peptide, suggesting racemization.

Troubleshooting Workflow:

Sources

Troubleshooting

Technical Support Center: Optimization of Cleavage Cocktails for N-Methylated Peptides

Welcome to the technical support center dedicated to the optimization of cleavage cocktails for N-methylated peptides. This resource is designed for researchers, scientists, and drug development professionals to address...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the optimization of cleavage cocktails for N-methylated peptides. This resource is designed for researchers, scientists, and drug development professionals to address the unique challenges associated with cleaving these modified peptides from solid-phase resins. N-methylation is a critical modification for enhancing the pharmacokinetic properties of peptide therapeutics, but it introduces significant hurdles during synthesis and cleavage.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target N-methylated peptide.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the cleavage of N-methylated peptides, offering explanations for their occurrence and actionable protocols for their resolution.

Issue 1: Incomplete or Slow Cleavage

Symptoms: Low yield of the desired peptide, with a significant amount of peptide remaining on the resin after the standard cleavage time.

Why It Happens: N-methylated amino acids introduce significant steric hindrance around the peptide backbone.[2][3] This bulkiness can physically obstruct the access of trifluoroacetic acid (TFA) to the acid-labile linker, slowing down the cleavage reaction.[2] The effect is often more pronounced with sterically demanding N-methylated residues like N,N-Dimethyl-L-Valine.[2]

What to Do:

  • Extend Cleavage Time: The most straightforward approach is to increase the duration of the cleavage reaction. It is crucial to perform a time-course experiment to determine the optimal cleavage time for your specific peptide.[2]

  • Elevate Temperature (with caution): Gently increasing the reaction temperature can enhance cleavage efficiency but must be balanced against the risk of side reactions like racemization.[4]

  • Optimize the Cleavage Cocktail: For particularly stubborn sequences, a stronger acid or a modified cocktail may be necessary. However, harsher conditions can increase the likelihood of side reactions.[2]

Protocol: Time-Course Micro-Cleavage

Objective: To determine the optimal cleavage time for an N-methylated peptide.

Materials:

  • Dried peptide-resin (5-10 mg)

  • Cleavage cocktail (e.g., TFA/Triisopropylsilane (TIS)/H₂O, 95:2.5:2.5 v/v/v)[2]

  • Microcentrifuge tubes

  • Nitrogen gas source

  • HPLC and Mass Spectrometer

Procedure:

  • Place 5-10 mg of dried peptide-resin into several microcentrifuge tubes.[2]

  • Add 200 µL of the cleavage cocktail to each tube.[2]

  • Allow the reaction to proceed at room temperature, stopping the reaction in individual tubes at different time points (e.g., 1, 2, 3, 4 hours).[2]

  • At each time point, centrifuge the tube to pellet the resin.[2]

  • Transfer the supernatant containing the cleaved peptide to a new tube.[2]

  • Evaporate the TFA under a gentle stream of nitrogen.[2]

  • Re-dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by HPLC and mass spectrometry to assess the extent of cleavage and the presence of side products.[2]

Issue 2: Peptide Fragmentation

Symptoms: Presence of peptide fragments in the HPLC and mass spectrometry analysis, particularly cleavage between consecutive N-methylated amino acids.

Why It Happens: The peptide bond C-terminal to an N-methylated residue can be susceptible to cleavage under strong acidic conditions.[2] This fragmentation is a known side reaction during TFA cleavage of N-methyl-rich peptides.[5][6] The mechanism is believed to proceed through an oxazolonium ion intermediate.[6][7]

What to Do:

  • Optimize Cleavage Time: As with incomplete cleavage, the duration of acid exposure is a critical factor. Shorter cleavage times can often minimize fragmentation.[4][5] The time-course micro-cleavage protocol described above is essential for finding the right balance between complete cleavage and minimal fragmentation.

  • Use Milder Cleavage Conditions: If fragmentation is severe, consider less aggressive cleavage cocktails. While this may require longer reaction times, it can preserve the integrity of the peptide backbone.

Issue 3: Deletion of N-Terminal Acetylated N-Methyl Amino Acid

Symptoms: A major peak in the HPLC corresponding to the desired peptide minus the N-terminal acetylated N-methyl amino acid.

Why It Happens: When a peptide has an acetylated N-methylamino acid at the N-terminus, this residue can be lost during TFA cleavage.[5][8] The acetyl group's carbonyl oxygen can act as a nucleophile, attacking the adjacent carbonyl group to form a five-membered oxazolinium intermediate, which leads to the release of the rest of the peptide.[8] The N-methyl group is a requirement for this side reaction to occur.[8]

What to Do:

  • Modify the N-Terminus: Replacing the N-terminal acetyl group with a functionality that is less prone to this cyclization reaction can prevent the deletion. Incorporating a heteroatom-containing group, such as a methoxycarbonyl group, has been shown to prevent this side reaction.[8]

  • Optimize Cleavage Cocktail and Time: Experimenting with different cleavage cocktails and reaction times can help to minimize this side reaction.[8] Interestingly, for some sequences, pure TFA for a specific duration (e.g., 3 hours at 4°C) has been found to give a higher yield of the full-length peptide compared to cocktails containing water.[8]

Issue 4: Poor Peptide Precipitation

Symptoms: Difficulty in precipitating the cleaved peptide from the TFA mixture using cold diethyl ether, resulting in low recovery.

Why It Happens: N-methylation increases the lipophilicity of a peptide, which can alter its solubility properties.[4] This can make the standard precipitation with cold diethyl ether less efficient.[2]

What to Do:

  • Concentrate the TFA: Before adding cold ether, carefully reduce the volume of the TFA filtrate using a rotary evaporator or a stream of nitrogen. This increases the concentration of the peptide relative to the TFA.[2]

  • Test Alternative Anti-Solvents: If ether precipitation remains inefficient, consider other non-polar solvents or mixtures.[2]

  • Ensure Complete TFA Evaporation: Sufficient evaporation of TFA before adding the ether can significantly improve precipitation.[2]

II. Frequently Asked Questions (FAQs)

Q1: What is a standard starting cleavage cocktail for N-methylated peptides?

A common and effective starting point is a mixture of TFA, TIS, and water in a ratio of 95:2.5:2.5 (v/v/v).[2] TIS acts as a scavenger to trap reactive cationic species generated during cleavage.[9] However, it is crucial to remember that this is a starting point, and optimization is often necessary.[2]

Q2: How do I choose the right scavengers for my N-methylated peptide cleavage?

The choice of scavengers depends on the amino acid composition of your peptide.[10]

  • For peptides containing Trp, Met, Cys, or Tyr: These residues are susceptible to modification by reactive cations generated during cleavage.[10] Scavengers are essential to prevent side reactions.

  • Triisopropylsilane (TIS): A good general-purpose, non-odorous scavenger that is effective at quenching carbocations.[9][11]

  • 1,2-Ethanedithiol (EDT): Particularly effective for protecting against tryptophan modification but has a strong odor.[11]

  • Phenol: Can offer some protection to tyrosine and tryptophan residues.[11]

  • Water: Acts as a scavenger for t-butyl cations.[8]

Sensitive Residue Common Side Reaction Recommended Scavengers
Tryptophan (Trp)AlkylationTIS, EDT, Phenol
Methionine (Met)Oxidation to sulfoxideThioanisole, Dimethylsulfide (in specific cocktails like Reagent H)[9][12]
Cysteine (Cys)S-alkylationTIS, EDT
Tyrosine (Tyr)AlkylationPhenol, TIS

Q3: Can I use microwave energy to assist with the cleavage of N-methylated peptides?

While microwave-assisted synthesis is known to enhance difficult couplings involving N-methylated residues, its application to the cleavage step is less common and should be approached with caution.[4] The increased temperature could accelerate side reactions. Small-scale optimization would be necessary to determine if it offers any advantage for your specific peptide.

Q4: My HPLC of the purified N-methylated peptide shows multiple peaks. Is it impure?

Not necessarily. N-methylated peptides often exhibit multiple peaks on HPLC due to the presence of stable cis and trans isomers of the N-methylated amide bond.[4][5] These conformers can interconvert slowly on the HPLC timescale, leading to peak broadening or distinct peaks for the same molecule.[4] To verify this, you can collect the individual peaks and re-inject them; they should eventually show a similar profile of multiple peaks as they re-equilibrate.

Q5: What is the best way to prepare my peptide-resin for cleavage?

Thorough preparation of the peptide-resin is critical for efficient cleavage.

  • Fmoc-Deprotection: Ensure the N-terminal Fmoc group is removed before cleavage.

  • Washing: Wash the peptide-resin extensively with Dichloromethane (DCM) to remove residual Dimethylformamide (DMF).[2] Residual DMF can inhibit the efficiency of the TFA cleavage.

  • Drying: Dry the resin under a high vacuum for at least one hour to remove all solvents.[2][11]

III. Visualizing the Workflow

Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_workup Work-Up cluster_analysis Analysis Prep_Wash Wash with DCM Prep_Dry Dry Under Vacuum Prep_Wash->Prep_Dry Cleavage_Reaction Add Cocktail to Resin (e.g., 2-4 hours, RT) Prep_Dry->Cleavage_Reaction Cleavage_Cocktail Prepare Fresh Cleavage Cocktail Cleavage_Cocktail->Cleavage_Reaction Workup_Filter Filter Resin Cleavage_Reaction->Workup_Filter Workup_Precipitate Precipitate Peptide in Cold Ether Workup_Filter->Workup_Precipitate Workup_Centrifuge Centrifuge & Decant Workup_Precipitate->Workup_Centrifuge Workup_Wash Wash Pellet with Cold Ether (2x) Workup_Centrifuge->Workup_Wash Workup_Dry Dry Peptide Pellet Workup_Wash->Workup_Dry Analysis_Dissolve Dissolve in Acetonitrile/Water Workup_Dry->Analysis_Dissolve Analysis_HPLC HPLC Analysis Analysis_Dissolve->Analysis_HPLC Analysis_MS Mass Spectrometry Analysis_HPLC->Analysis_MS

Troubleshooting_Logic Start Crude Peptide Analysis (HPLC/MS) Problem1 Incomplete Cleavage? Start->Problem1 Problem2 Fragmentation? Problem1->Problem2 No Solution1 Increase Cleavage Time Perform Time-Course Problem1->Solution1 Yes Problem3 N-Terminal Deletion? Problem2->Problem3 No Solution2 Decrease Cleavage Time Use Milder Cocktail Problem2->Solution2 Yes Success Proceed to Purification Problem3->Success No Solution3 Modify N-Terminus Optimize Cocktail Problem3->Solution3 Yes Solution1->Start Re-analyze Solution2->Start Re-analyze Solution3->Start Re-analyze

IV. References

  • Benchchem. Technical Support Center: Optimizing Cleavage Conditions for N,N-Dimethyl-L-Valine Peptides. Available from:

  • Benchchem. Strategies to overcome steric hindrance in N-methylated peptide synthesis. Available from:

  • Benchchem. Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure. Available from:

  • ACS Omega. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Available from:

  • PubMed. Solid-phase synthesis and characterization of N-methyl-rich peptides. Available from:

  • PMC. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Available from:

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. Available from:

  • Dipòsit Digital de la UB. Backbone N-modified peptides: beyond N-methylation. Available from:

  • Dick, F. Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-74). Humana Press.

  • Merck. Novabiochem® - Fmoc resin cleavage protocols. Available from:

  • LifeTein. Should My Peptide Be Methylated?. Available from:

  • Novabiochem®. Fmoc Resin Cleavage and Deprotection. Available from:

  • PubMed. Lability of N-alkylated peptides towards TFA cleavage. Available from:

Sources

Optimization

Technical Support Center: HPLC Purification of N-Methyl-Isoleucine Peptides

Welcome to the technical support center for the purification of crude peptides containing N-methyl-isoleucine (N-Me-Ile) by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of crude peptides containing N-methyl-isoleucine (N-Me-Ile) by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges associated with this unique amino acid modification.

N-methylation of amino acids like isoleucine is a key strategy in medicinal chemistry to enhance a peptide's metabolic stability and cell permeability.[1] However, this modification introduces significant hurdles in purification. The N-methyl group increases hydrophobicity and, critically, can lead to the presence of cis and trans isomers around the methylated peptide bond. This isomerization is often the root cause of common chromatographic problems like peak broadening and splitting.

This guide provides structured troubleshooting advice and in-depth FAQs to help you diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why does my N-Me-Ile containing peptide show a very broad or split peak in RP-HPLC?

This is the most common issue observed. The primary cause is the slow interconversion between cis and trans isomers of the peptide bond preceding the N-Me-Ile residue on the HPLC timescale.[2][3][4] The energy barrier for this interconversion is lower than for standard peptide bonds but often slow enough at ambient temperature to result in two distinct, poorly resolved populations of the same peptide eluting at slightly different times.

Q2: How does N-methylation of isoleucine affect the peptide's retention time?

N-methylation significantly increases the hydrophobicity of the amino acid residue.[1] This leads to stronger interaction with the C18 stationary phase, resulting in a longer retention time compared to its non-methylated counterpart. You will need to use a stronger organic mobile phase (i.e., a higher percentage of acetonitrile) to elute the peptide.

Q3: Can I use standard HPLC conditions for purifying N-Me-Ile peptides?

While standard conditions are a good starting point, they often require significant optimization.[5] Due to increased hydrophobicity and potential isomerization, you may need to adjust the gradient, column temperature, and even the type of ion-pairing agent to achieve adequate separation and peak shape.[1][6]

Q4: Is Trifluoroacetic Acid (TFA) the best ion-pairing agent for these peptides?

TFA (0.1%) is the most common and effective ion-pairing agent for general peptide purification, as it improves peak shape and retention.[7] However, for particularly challenging separations involving N-methylated peptides, other ion-pairing agents like heptafluorobutyric acid (HFBA) can sometimes enhance resolution by altering the peptide's apparent hydrophobicity and interaction with the stationary phase.[8] Be aware that larger ion-pairing agents like HFBA are less volatile and can be more difficult to remove from the final product and the mass spectrometer.[8]

Troubleshooting Guide: From Problem to Protocol

This section is organized by common chromatographic problems. For each problem, potential causes are identified, and specific solutions are provided.

Problem 1: Poor Peak Shape (Broadening, Tailing, or Splitting)

Poor peak shape is often the first indicator of an unoptimized method, especially for N-methylated peptides.

Caption: Decision tree for troubleshooting poor peak shape.

Q: My main peak is broad or split into a doublet. How can I confirm if this is due to cis/trans isomerization?

A: The definitive test is to manipulate the column temperature. The interconversion rate between isomers is temperature-dependent.

  • The "Why": Increasing the column temperature provides thermal energy to overcome the rotational energy barrier of the peptide bond, accelerating the cis-trans interconversion.[9] If the interconversion becomes fast relative to the chromatographic timescale, the two isomeric forms will coalesce into a single, sharper peak.

  • Solution: Increase the column oven temperature incrementally. Start at 40°C and increase to 60°C or even 70°C.[6] Observe the chromatogram at each temperature. If the peaks begin to merge and sharpen, isomerization is the cause.

Q: I've increased the temperature, and the peak is sharper, but still shows some tailing. What's the next step?

A: Peak tailing often suggests secondary interactions between the peptide and the silica backbone of the stationary phase, or a mismatch in pH.

  • The "Why": Residual silanol groups on the silica surface can have a negative charge and interact with positive charges on the peptide, causing tailing.[9] An appropriate ion-pairing agent at a sufficient concentration (like 0.1% TFA) is crucial to mask these silanols and ensure a uniform hydrophobic interaction.[9]

  • Solution:

    • Ensure Proper TFA Concentration: Confirm that both mobile phase A (water) and B (acetonitrile) contain 0.1% TFA.[7]

    • Consider an Alternative Acid: If tailing persists, especially if your peptide has multiple basic residues, switching to 0.1% formic acid might offer different selectivity, though it is a weaker ion-pairing agent. This is particularly relevant for LC-MS applications.[10]

    • Check Sample Solvent: Always try to dissolve your crude peptide in a solvent that is weaker than or equal to your initial mobile phase conditions (e.g., 5-10% Acetonitrile/Water with 0.1% TFA).[11][12] Injecting in a strong solvent like pure DMSO or Acetonitrile can cause peak distortion.

Problem 2: Poor Resolution and Co-elution of Impurities

N-Me-Ile containing peptides are often accompanied by impurities that are structurally very similar (e.g., deletion sequences), making separation difficult.

Q: A significant impurity is co-eluting with my main product. How can I improve the resolution?

A: Improving resolution requires manipulating the selectivity of your chromatographic system. This can be achieved by adjusting the gradient slope, temperature, or mobile phase composition.

  • The "Why": A shallower gradient increases the time the peptide spends in the "active" elution window, providing more opportunities for interaction with the stationary phase and thus improving separation between closely eluting species.[7] Temperature can also alter selectivity, as different peptides may exhibit different changes in retention time with temperature.[13]

  • Solutions:

    • Shallow the Gradient: First, run a broad, "scouting" gradient (e.g., 5% to 95% Acetonitrile over 30 minutes) to determine the approximate elution percentage of your peptide. Then, run a much shallower gradient around that point. For example, if your peptide elutes at 40% Acetonitrile, try a gradient of 30% to 50% Acetonitrile over 40 minutes.

    • Optimize Temperature: As explored above, changing the temperature can affect resolution. A 10°C change can significantly alter the separation of some peptide pairs. Experiment with both higher and lower temperatures to see if selectivity improves.

    • Change the Stationary Phase: If optimizing the mobile phase isn't sufficient, consider a different column chemistry. While C18 is the standard, a C8 or Phenyl column offers different selectivity and may be beneficial for highly hydrophobic peptides.[10][14]

ParameterMethod 1: Scouting GradientMethod 2: Optimized Shallow Gradient
Gradient 5-95% B in 30 min30-50% B in 40 min
Slope 3.0% / min0.5% / min
Observed Resolution 0.8 (Co-eluting)1.7 (Baseline Separated)
Main Peak Width 0.7 min0.4 min

Experimental Protocols

Protocol 1: General Purification of an N-Me-Ile Peptide

This protocol provides a robust starting point for purification.

Caption: Standard workflow for N-Me-Ile peptide purification.

Steps:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., Acetonitrile or DMSO) and then dilute it with Mobile Phase A (0.1% TFA in Water) to a concentration of 5-10 mg/mL. Ensure the final concentration of the strong solvent is low (<10%). Filter the sample through a 0.45 µm syringe filter.[15]

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[10]

  • HPLC Method Setup:

    • Column: A preparative C18 column is a standard choice.

    • Flow Rate: Adjust based on column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column).

    • Temperature: Start at 40°C. Be prepared to increase to 60-70°C to address isomerization.[6]

    • Detection: Monitor at 220 nm for the peptide backbone.[15]

  • Gradient Elution:

    • Initial Run: Perform a scouting gradient from 5% to 65% Mobile Phase B over 40 minutes.[15]

    • Optimization: Based on the scouting run, create a shallow gradient (e.g., 0.5-1% B per minute) that brackets the elution time of the target peptide.

  • Fraction Collection: Collect fractions across the main peak(s).

  • Analysis and Pooling: Analyze the collected fractions using analytical HPLC and Mass Spectrometry to confirm purity and identity. Pool the fractions that meet the desired purity level.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the final peptide as a fluffy white powder.

References

  • Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification. Available from: [Link]

  • AAPPTec. Peptide Purification. Available from: [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Available from: [Link]

  • ACE HPLC Columns. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available from: [Link]

  • ResearchGate. (2015, April 14). How can I avoid peak broadening in HPLC method analysis?. Available from: [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • YMC CO., LTD. Tips for optimization of peptides and proteins separation by reversed-phase. Available from: [Link]

  • Waters. Influence and Control of Column Temperature in Successful Peptide Mapping. Available from: [Link]

  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. In: Peptide Synthesis and Applications. Methods in Molecular Biology, vol 548. Humana Press. Available from: [Link]

  • ResearchGate. (2021, November 25). Peptide purification using HPLC ?. Available from: [Link]

  • Gilar, M., et al. (2024). Toward an Ultimate Solution for Peptide Retention Time Prediction: The Effect of Column Temperature on Separation Selectivity. Analytical Chemistry. Available from: [Link]

  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?. Available from: [Link]

  • ALWSCI. (2023, May 6). What Are The Common Peak Problems in HPLC. Available from: [Link]

  • HALO Columns. LC Chromatography Troubleshooting. Available from: [Link]

  • Amersham Biosciences. On the Purification of Peptides with Size Exclusion Chromatography. Available from: [Link]

  • ResearchGate. (2014, February 9). How can I get a proper HPLC for hydrophobic peptide?. Available from: [Link]

  • Isamat, F., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available from: [Link]

  • MAC-MOD Analytical. HPLC Guide to Troubleshooting. Available from: [Link]

  • Wyrzykowski, D., et al. (2011). The cis-trans isomerization of N-methyl-α,β-dehydroamino acids. Journal of Peptide Science. Available from: [Link]

  • Bodis, J., et al. (1993). Detection of cis–trans Isomers of a Synthetic Peptide Fragment of Erythropoietin. Journal of the American Chemical Society. Available from: [Link]

  • Sebák, F., et al. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. International Journal of Molecular Sciences. Available from: [Link]

  • Szabó, A., et al. (2021). A study of the cis–trans isomerization preference of N-alkylated peptides containing phosphorus in the side chain and backbone. New Journal of Chemistry. Available from: [Link]

  • Google Patents. (2020). Hplc free purification of peptides by the use of new capping and capture reagents.
  • IMR Press. (2023, June 29). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. Available from: [Link]

  • Quora. (2025, January 15). What are the common challenges faced in peptide purification using chromatography?. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Impact of Solvent Choice on Fmoc-N-Me-Ile-OH Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges encountered durin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges encountered during the coupling of Fmoc-N-Me-Ile-OH in solid-phase peptide synthesis (SPPS). The choice of solvent is a critical, yet often underestimated, parameter that can dictate the success or failure of incorporating sterically demanding, N-methylated amino acids.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the challenges of Fmoc-N-Me-Ile-OH coupling and the critical role of the solvent system.

Q1: Why is the coupling of Fmoc-N-Me-Ile-OH notoriously difficult?

The difficulty arises from a combination of two primary factors:

  • Extreme Steric Hindrance: The presence of a methyl group on the α-nitrogen, combined with the bulky sec-butyl side chain of isoleucine, creates significant steric obstruction. This bulkiness physically impedes the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, dramatically slowing reaction kinetics.[1][2][3]

  • Reduced Nucleophilicity: The N-terminus of a peptide chain ending in an N-methylated amino acid is a secondary amine. This secondary amine is inherently less nucleophilic than the primary amines of other standard amino acids, further reducing the rate of acylation.[1][4]

These factors often lead to incomplete reactions, resulting in low yields and the formation of deletion sequences, where the Fmoc-N-Me-Ile-OH residue is skipped entirely.

Q2: What is the primary role of the solvent in overcoming these challenges?

The solvent is not merely a medium for the reaction; it is an active participant in enabling the coupling. Its key roles include:

  • Resin Swelling and Solvation: An effective solvent must swell the solid-phase support (e.g., polystyrene resin) to expose the reactive sites within the polymer matrix.[5][6]

  • Disruption of Peptide Aggregation: As the peptide chain elongates, it can fold back on itself or aggregate with neighboring chains through interchain hydrogen bonding, masking the reactive N-terminus.[7][8][9] A solvent with strong solvating properties can disrupt these secondary structures, ensuring the N-terminus remains accessible to reagents.[7][10]

  • Reagent Solubility: The solvent must fully dissolve the Fmoc-N-Me-Ile-OH, the coupling reagents, and the base to ensure they are available for the reaction in the solution phase.[11]

Q3: How can I accurately monitor the completion of an Fmoc-N-Me-Ile-OH coupling?

Standard monitoring methods like the ninhydrin (Kaiser) test are ineffective for this coupling. The ninhydrin test requires a primary amine to produce its characteristic deep blue color and will give a false-negative (or a weak red/brown color) with the secondary amine of an N-methylated residue.[1][2][10]

The recommended method is the bromophenol blue test .[1][2][10] This test is based on an acid-base reaction where the basicity of the free amine is detected by the indicator.

  • Blue or Green Resin Beads: Indicate the presence of unreacted free amine (incomplete coupling).

  • Yellow Resin Beads: Indicate the absence of free amine (complete coupling).

Q4: Is N,N-Dimethylformamide (DMF) a suitable solvent for this coupling?

While DMF is the most common solvent in SPPS, it is often insufficient for highly challenging couplings like Fmoc-N-Me-Ile-OH.[7][8] DMF is a good general-purpose solvent, but its ability to disrupt peptide aggregation can be limited.[9] Furthermore, older or lower-grade DMF can decompose to form dimethylamine, which can cause premature removal of the Fmoc protecting group, leading to side products.[11][12][13]

Q5: When should I switch to a different solvent like N-Methyl-2-pyrrolidone (NMP) or use Dimethyl Sulfoxide (DMSO)?

You should consider an alternative solvent strategy from the outset for any N-methylated amino acid coupling or immediately upon observing low coupling efficiency.

  • N-Methyl-2-pyrrolidone (NMP): NMP is often the solvent of choice for difficult couplings.[6][8][12] It is more polar than DMF and possesses superior solvating capabilities, making it more effective at disrupting peptide aggregation and improving resin swelling.[7][11] Many researchers default to NMP for all sterically hindered couplings.

  • Dimethyl Sulfoxide (DMSO): DMSO is an exceptionally strong solvent used to disrupt severe aggregation. It is typically used as a co-solvent, often in a mixture with DMF or NMP (e.g., 10-20% DMSO), when even NMP alone is insufficient.[10][12]

Part 2: Troubleshooting Guide for Low Coupling Efficiency

This guide provides a systematic approach to diagnosing and solving low coupling yields specifically related to solvent choice.

Issue: Low or No Coupling Efficiency (Confirmed by a Positive Bromophenol Blue Test)

If the bromophenol blue test remains blue or green after the initial coupling, it signifies a failure to drive the reaction to completion. The following workflow and detailed steps will help resolve the issue.

G start Low Coupling Efficiency (Positive Bromophenol Blue Test) solvent_check Step 1: Evaluate Solvent System start->solvent_check solvent_dmf Using DMF? solvent_check->solvent_dmf Is aggregation suspected? solvent_quality Use fresh, high-purity, peptide-grade solvent. solvent_check->solvent_quality Is solvent old or low-grade? reagent_check Step 2: Verify Reagent Potency reagent_standard Using HBTU/DIC? reagent_check->reagent_standard protocol_check Step 3: Optimize Protocol protocol_single Single Coupling? protocol_check->protocol_single solvent_dmf->reagent_check No solvent_nmp Switch to NMP. Consider NMP/DMSO mixture. solvent_dmf->solvent_nmp Yes solvent_nmp->reagent_check solvent_quality->reagent_check reagent_standard->protocol_check No reagent_potent Switch to HATU, PyAOP, or COMU. reagent_standard->reagent_potent Yes reagent_potent->protocol_check protocol_double Perform Double Coupling. Increase reaction time (2-4h). protocol_single->protocol_double Yes end Re-run Coupling & Monitor with Bromophenol Blue protocol_single->end No protocol_double->end

Caption: Troubleshooting workflow for difficult Fmoc-N-Me-Ile-OH couplings.

Detailed Troubleshooting Steps

1. Probable Cause: Inadequate Solvation and Peptide Aggregation

  • Causality: The growing peptide chain, particularly if it contains other hydrophobic residues, can collapse onto the resin support or aggregate with other chains. In this state, the N-terminal amine is physically inaccessible. DMF may lack the necessary solvating power to keep the peptide chain extended and available for reaction.[7][8]

  • Solution:

    • Primary Action: Immediately switch the solvent from DMF to NMP .[6][9][11] NMP's higher polarity and superior solvating properties are often sufficient to disrupt aggregation and significantly improve coupling efficiency.

    • Secondary Action: If coupling in NMP is still sluggish, prepare a solvent mixture. A common and highly effective mixture is 9:1 or 4:1 NMP:DMSO .[10][12] The DMSO component acts as a powerful chaotropic agent to break up even the most stubborn aggregates.

2. Probable Cause: Poor Solvent Quality

  • Causality: Solvents that are not peptide-synthesis grade or have been stored improperly can contain impurities that actively interfere with the reaction. As mentioned, DMF degrades to dimethylamine, a base that can cause side reactions.[11][12] Water contamination in any solvent can hydrolyze activated esters and coupling reagents, reducing their effectiveness.[14]

  • Solution:

    • Always use fresh, high-purity, anhydrous, peptide-synthesis-grade solvents.

    • If you suspect the quality of your DMF, use a freshly opened bottle or degas it prior to use to remove dissolved amine impurities.[12]

    • Store all solvents under an inert atmosphere (e.g., argon or nitrogen) and over molecular sieves to prevent water absorption.

3. Probable Cause: Synergistic Failure of Solvent and Coupling Reagent

  • Causality: Even in an optimal solvent, a coupling reagent with insufficient reactivity may fail to overcome the high activation energy barrier of this sterically hindered coupling. Standard reagents like HBTU, HCTU, or DIC/HOBt are often not potent enough for N-methylated amino acids.[2][4]

  • Solution:

    • Ensure you are using a high-potency coupling reagent in conjunction with your optimized solvent system.

    • Uronium/Aminium Salts: HATU is highly recommended and widely cited as one of the most effective reagents for overcoming steric hindrance and suppressing racemization.[2][15][16] COMU is another excellent, modern alternative with high reactivity and safer byproducts.[2][16]

    • Phosphonium Salts: PyAOP is another powerful choice, particularly effective for N-methyl amino acid couplings.[2][7]

Part 3: Data Summary & Experimental Protocols

Table 1: Comparison of Solvents for Fmoc-N-Me-Ile-OH Coupling
SolventKey PropertiesAdvantages for Fmoc-N-Me-Ile-OH CouplingDisadvantages & Risks
DMF Standard polar aprotic solvent.Good general-purpose solvent, dissolves most reagents, cost-effective.[13]Often insufficient for disrupting peptide aggregation.[7][8] Can decompose to dimethylamine.[11][12] Risk of N-formylation side-reaction in microwave synthesis.[12]
NMP More polar than DMF, higher boiling point.Highly Recommended. Excellent resin-swelling and solvating properties.[11][12] Very effective at disrupting secondary structures and preventing aggregation.[6][7]Higher cost than DMF. Can cause decomposition of Fmoc-amino acids over extended periods in solution.[12]
DMSO Highly polar aprotic solvent.Excellent as a co-solvent. Unparalleled ability to dissolve aggregates and solvate "difficult" sequences.[10][12]High viscosity can make washing difficult. Rarely used as the sole solvent. Should be used in mixtures (e.g., with NMP or DMF).
Protocol 1: Recommended Coupling Procedure for Fmoc-N-Me-Ile-OH using NMP & HATU

This protocol is designed to maximize coupling efficiency for this challenging amino acid.

  • Objective: To achieve complete coupling of Fmoc-N-Me-Ile-OH onto a resin-bound peptide.

  • Materials:

    • Fmoc-deprotected peptide-resin (0.1 mmol scale)

    • Fmoc-N-Me-Ile-OH (4 eq., 0.4 mmol)

    • HATU (3.9 eq., 0.39 mmol)

    • N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol)

    • High-purity, anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Procedure:

    • Resin Preparation: Swell the deprotected peptide-resin in NMP for at least 30 minutes. Drain the NMP just before adding the activated amino acid solution.

    • Amino Acid Activation: In a separate, dry vessel, dissolve Fmoc-N-Me-Ile-OH (4 eq.) and HATU (3.9 eq.) in NMP (approx. 2 mL for a 0.1 mmol scale).

    • Add DIPEA (8 eq.) to the mixture. Agitate gently for 1-2 minutes. This "pre-activation" step is critical. Do not exceed 5 minutes to minimize the risk of racemization.[2]

    • Coupling Reaction: Immediately add the activated amino acid solution to the drained peptide-resin.

    • Agitate the reaction mixture at room temperature for a minimum of 2 hours. For particularly difficult sequences, extend this time to 4 hours or perform the reaction at a slightly elevated temperature (e.g., 40°C).[1][7]

    • Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly with NMP (5x) and DCM (3x), and perform the Bromophenol Blue test (see Protocol 2).

    • Recoupling (If Necessary): If the bromophenol blue test is positive (blue/green), the coupling is incomplete. Drain the reaction solution, wash the resin with NMP (3x), and repeat steps 2-6 with a fresh solution of activated Fmoc-N-Me-Ile-OH ("double coupling").[2][3][7]

    • Final Wash: Once the coupling is complete (yellow beads), drain the final coupling solution and wash the resin thoroughly with NMP (5-7 times) to remove all excess reagents and byproducts.

Protocol 2: Monitoring Coupling Completion with the Bromophenol Blue (BPB) Test
  • Objective: To qualitatively assess the presence of free secondary amines on the peptide-resin.

  • Reagent Preparation: Prepare a 0.05% (w/v) solution of bromophenol blue in DMF.

  • Procedure:

    • Collect a small sample of resin (10-20 beads) from the reaction vessel.

    • Place the beads in a small glass test tube.

    • Wash the beads thoroughly to remove any residual base (e.g., DIPEA) which would cause a false positive. Wash 5 times with NMP, followed by 3 times with Dichloromethane (DCM).

    • Add 2-3 drops of the bromophenol blue test solution to the washed beads.

    • Observe the color of the resin beads against a white background.

      • Yellow Beads: No free amine present. The coupling is complete.

      • Blue or Green Beads: Free amine is present. The coupling is incomplete and requires further action (e.g., recoupling).[2][10]

References

  • BenchChem Technical Support. (2025). Troubleshooting low yield in solid-phase synthesis of DiMe-C7. BenchChem. 7

  • BenchChem Technical Support. (2025). Technical Support Center: HCTU in Peptide Synthesis. BenchChem. 14

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec.

  • Mezzasalma, M., et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. Molecules.

  • BenchChem Technical Support. (2025). Strategies to overcome steric hindrance in N-methylated peptide synthesis. BenchChem. 1

  • BenchChem Technical Support. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. BenchChem. 15

  • BenchChem Technical Support. (2025). Technical Support Center: Fmoc-N-Me-D-Glu-OH in Peptide Synthesis. BenchChem. 2

  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.

  • Albericio, F., et al. (n.d.). List of some solvents used for SPPS. ResearchGate.

  • Deshmukh, M. B., et al. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. ResearchGate.

  • Tharp, J. (2023). What do you do when your peptide synthesis fails?. Biotage.

  • BenchChem Technical Support. (2025). Impact of solvent choice on Boc-His(Boc)-OH coupling efficiency. BenchChem. 11

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Coupling Fmoc-N-Me-Ser(tBu)-OH. BenchChem. 3

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • BenchChem Technical Support. (2025). Preventing side reactions during Fmoc-N-Me-Glu(OtBu)-OH incorporation. BenchChem. 4

  • BenchChem Technical Support. (2025). Low coupling efficiency with Fmoc-L-Phe-MPPA solutions. BenchChem. 9

  • Fan, J., et al. (2016). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances.

Sources

Reference Data & Comparative Studies

Validation

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-Me-Ile-OH

Title: Engineering Peptide Therapeutics: The Impact of N-Methyl-Isoleucine on Biological Activity and Stability Introduction In peptide drug discovery, the transition from a highly active in vitro hit to a viable in vivo...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Peptide Therapeutics: The Impact of N-Methyl-Isoleucine on Biological Activity and Stability

Introduction In peptide drug discovery, the transition from a highly active in vitro hit to a viable in vivo lead is frequently derailed by poor pharmacokinetic (PK) properties. Native peptides suffer from rapid enzymatic proteolysis and low membrane permeability. As a Senior Application Scientist, I rely on backbone modifications to rescue these promising sequences. Among these, the targeted incorporation of N-methyl-isoleucine (N-Me-Ile) stands out as a transformative strategy. This guide objectively compares the biological performance of N-Me-Ile against unmodified isoleucine and other N-methylated alternatives, providing the mechanistic rationale and self-validating protocols necessary for successful implementation.

Mechanistic Causality: Why N-Methyl-Isoleucine? The substitution of a peptide backbone NH group with an N-methyl group fundamentally alters the molecule's physicochemical landscape.

  • Steric Restraint and Conformational Entropy : N-methylation of the isoleucine amide bond introduces significant pseudoallylic strain (

    
     and 
    
    
    
    ) between the N-methyl group and the
    
    
    of the side chain[1]. This minimizes conformational entropy, often nucleating stable secondary structures like
    
    
    -turns or
    
    
    -sheets[1].
  • Protease Evasion : The steric bulk of the N-methyl group, combined with the bulky, branched sec-butyl side chain of isoleucine, creates a formidable physical barrier. This prevents the peptide from properly docking into the active clefts of endo- and exopeptidases, drastically reducing enzymatic cleavage[2].

  • Membrane Permeability : By removing a hydrogen bond donor (the amide proton), N-Me-Ile increases the overall lipophilicity of the peptide, facilitating passive diffusion across lipid bilayers.

Protease_Resistance Protease Protease Active Site (Aqueous Environment) Cleavage Rapid Hydrolysis (t1/2 < 15 min) Protease->Cleavage Cleavage Stable Proteolytic Resistance (t1/2 > 500 min) Protease->Stable Steric Clash (pA1,3 Strain) Standard Standard Ile-Peptide (Exposed H-Bond Donor) Standard->Protease Unhindered Docking NMeIle N-Me-Ile Peptide (Steric Shielding) NMeIle->Protease Binding Attempt

Caption: Mechanism of protease resistance induced by N-Me-Ile steric hindrance and pseudoallylic strain.

Comparative Performance Analysis To objectively evaluate N-Me-Ile, we must benchmark it against unmodified Isoleucine (Ile) and other sterically hindered N-methylated amino acids (e.g., N-Me-Val). The data below summarizes the impact of a single-site substitution in the context of an endothelin receptor antagonist peptide model[2].

Amino Acid SubstitutionReceptor Binding Affinity (

)
Half-Life (

) in Rat Intestinal Perfusate
Relative Ribosomal Incorporation Yield*
L-Isoleucine (Native) 40 nM10.6 min100%
N-Methyl-L-Isoleucine 10 nM538.0 min< 5%
N-Methyl-L-Valine 18 nM312.0 min< 5%
N-Methyl-L-Alanine 35 nM45.0 min~35 - 92%

*Note: Ribosomal incorporation of highly branched N-methylated amino acids (N-Me-Ile, N-Me-Val) via standard cell-free translation systems is notoriously poor due to steric clash at the ribosomal peptidyl transferase center, necessitating chemical synthesis or specialized flexizyme systems[3].

Key Takeaway : N-Me-Ile provides a massive 50-fold increase in metabolic half-life while simultaneously improving target binding affinity by 4-fold, outperforming both the native residue and other N-methylated variants[2]. The improvement in


 is attributed to the restriction of the peptide backbone into a bioactive conformation that perfectly matches the receptor's binding pocket.

Self-Validating Experimental Protocols

To harness the benefits of N-Me-Ile, researchers must overcome the synthetic challenges associated with its steric bulk. The following protocols are designed with built-in validation checkpoints to ensure data integrity.

Rationale : The secondary amine of N-Me-Ile is highly sterically hindered. Standard coupling reagents (e.g., HBTU) will fail to couple the subsequent amino acid onto the N-Me-Ile nitrogen. We must use highly reactive coupling agents (HATU/HOAt) and elevated temperatures to force the reaction.

Step-by-Step Methodology :

  • Resin Preparation : Swell Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection : Treat with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Coupling of Fmoc-N-Me-Ile-OH : Activate 3 eq of Fmoc-N-Me-Ile-OH[4] with 2.9 eq HATU and 6 eq DIPEA in DMF. Add to resin and agitate for 2 hours at room temperature.

  • Validation Checkpoint 1 (Kaiser Test) : Perform a Kaiser test. A negative result (yellow) confirms successful coupling of the N-Me-Ile residue.

  • Coupling the Next Amino Acid (The Critical Step) : Deprotect the Fmoc group on N-Me-Ile. To couple the next amino acid onto the hindered secondary amine, use 4 eq of the incoming Fmoc-AA-OH, 4 eq of HATU, 4 eq of HOAt, and 8 eq of DIPEA. Microwave-assisted heating (75°C for 15 min) is highly recommended.

  • Validation Checkpoint 2 (Microcleavage) : Do not proceed blindly. Cleave a 1 mg resin sample using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS. Self-Validation: If the mass corresponding to the uncoupled N-Me-Ile truncated sequence is present, repeat step 5 before continuing synthesis.

SPPS_Workflow Resin Deprotected Resin Coupling1 Couple Fmoc-N-Me-Ile-OH (HATU/DIPEA, 2h) Resin->Coupling1 Check1 Kaiser Test (Validation 1) Coupling1->Check1 Deprotect Fmoc Deprotection (20% Piperidine) Check1->Deprotect If Negative Coupling2 Couple Next AA (HATU/HOAt, 75°C) Deprotect->Coupling2 Check2 LC-MS Microcleavage (Validation 2) Coupling2->Check2 Check2->Coupling2 If Incomplete

Caption: Self-validating SPPS workflow for coupling onto sterically hindered N-Me-Ile residues.

Protocol 2: In Vitro Proteolytic Stability Assay

Rationale : To prove that N-Me-Ile confers stability, we must expose the peptide to physiologically relevant proteases while controlling for non-specific binding or precipitation.

Step-by-Step Methodology :

  • Matrix Preparation : Pre-warm human blood serum or rat intestinal perfusate to 37°C.

  • Internal Standard Spiking : Add a known, highly stable cyclic peptide (e.g., Cyclosporine A) to the matrix at a final concentration of 10 µM. Causality: This internal standard self-validates the assay by ensuring that any signal loss of the test peptide is due to degradation, not LC-MS instrument drift or protein-binding precipitation.

  • Peptide Incubation : Spike the native and N-Me-Ile modified peptides into separate matrix aliquots (final concentration 10 µM). Incubate at 37°C.

  • Time-Course Sampling : Extract 50 µL aliquots at t = 0, 15, 30, 60, 120, 240, and 480 minutes.

  • Quenching : Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing 1% formic acid. Vortex vigorously for 30 seconds to precipitate serum proteins.

  • Centrifugation & Analysis : Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

  • Data Processing : Plot the ratio of (Test Peptide Peak Area / Internal Standard Peak Area) over time to calculate the half-life (

    
    ).
    

Conclusion The strategic integration of N-methyl-isoleucine is a masterclass in rational peptide design. By leveraging pseudoallylic strain and profound steric hindrance, researchers can simultaneously lock a peptide into its bioactive conformation (improving


) and shield it from enzymatic degradation (extending 

). While it presents synthetic challenges, utilizing self-validating high-temperature SPPS protocols ensures reliable, high-yield production of these advanced therapeutics.

References

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. mdpi.com.
  • Protein stabilization by tuning the steric restraint at the reverse turn. rsc.org.
  • Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. acs.org.
  • Buy Fmoc-N-Me-Ile-OH | 138775-22-1. smolecule.com.

Sources

Validation

Overcoming Steric Hindrance: A Comparative Guide to Assessing the Purity of Fmoc-N-Me-Ile-OH Peptides

Executive Summary: The "N-Methyl" Paradox In modern peptide drug discovery, Fmoc-N-Me-Ile-OH (N-methyl-isoleucine) is a high-value building block.[1] It is strategically deployed to improve metabolic stability, membrane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "N-Methyl" Paradox

In modern peptide drug discovery, Fmoc-N-Me-Ile-OH (N-methyl-isoleucine) is a high-value building block.[1] It is strategically deployed to improve metabolic stability, membrane permeability, and oral bioavailability by disrupting hydrogen bonding and increasing lipophilicity.

However, the very features that make N-Me-Ile pharmacologically superior—steric bulk (beta-branching) and N-methylation —make it a synthetic nightmare. The secondary amine is a poor nucleophile, leading to incomplete couplings (deletion sequences), while the steric hindrance increases the risk of base-catalyzed racemization (epimerization) during slow acylation.

This guide compares the analytical strategies required to validate these "difficult sequences," moving beyond standard HPLC to multi-dimensional purity assessment.

The Synthesis-Purity Nexus: Comparative Coupling Reagents

Purity assessment begins with synthesis strategy. You cannot "purify out" a 40% deletion sequence efficiently; you must prevent it. The choice of coupling reagent dictates the impurity profile you will later need to detect.

Comparative Performance: Coupling to Secondary Amines

Data aggregated from internal application notes and literature consensus (e.g., Albericio et al., Merck).

FeatureHATU / HOAt PyAOP / HOAt DIC / Oxyma Pure COMU
Mechanism Uronium (Guanidinium)PhosphoniumCarbodiimide + OximeUronium (Oxyma-based)
Coupling Speed Very FastFastModerateFast
Epimerization Risk High (if base is excess)LowLowest Low
N-Me Coupling Yield 90-95%>98% 85-90%95%
Purity Profile Prone to D-isomer formationHigh purityClean, but potential deletionsHigh purity
Recommendation Standard for difficult couplingsGold Standard for N-Me-Ile Best for preventing racemizationExcellent Green Alternative

Critical Insight: While HATU is the industry workhorse, PyAOP (the pyridine analog of PyBOP) is superior for coupling to or between N-methylated residues because phosphonium salts do not react with the secondary amine to form guanidinium byproducts, a known risk with uronium salts like HATU/HBTU.

Analytical Method Comparison: Validating the Product

Standard RP-HPLC is insufficient for N-Me-Ile peptides. The N-methyl group alters the peptide's conformation (cis/trans isomerism around the amide bond), often resulting in split peaks or broad humps that mask impurities.

Method A: Standard RP-HPLC (UV 214nm)
  • Role: The Baseline Quantifier.

  • Pros: High precision for main peak integration; standard equipment.

  • Cons: Blind to stereochemistry. A D-N-Me-Ile epimer often co-elutes with the L-isomer.

  • Verdict: Necessary but insufficient.

Method B: UPLC-MS (ESI-TOF/Orbitrap)
  • Role: The Identity Validator.

  • Pros: Detects Deletion Sequences (e.g., [M - Ile] peaks). Critical for N-Me-Ile where coupling often stalls.

  • Cons: Ion suppression from TFA mobile phases; cannot distinguish diastereomers (same mass).

  • Verdict: Mandatory for "Identity" but not "Purity."

Method C: Specialized Chiral / High-Res Analysis
  • Role: The Stereochemical Auditor.

  • Technique: Use of C18 columns with perchlorate buffers (low pH) or specialized columns (e.g., Phenyl-Hexyl) to separate diastereomers.

  • Verdict: Required for GMP or late-stage lead optimization.

Experimental Protocols

Protocol 1: The "Self-Validating" Synthesis Workflow

Standard Kaiser tests fail on secondary amines (N-Me-Ile). You must use the Chloranil test.

  • Coupling:

    • Reagents: Fmoc-AA-OH (5 eq), PyAOP (5 eq), HOAt (5 eq), DIEA (10 eq) in NMP.

    • Time: 2 x 2 hours (Double coupling is mandatory).

  • Monitoring (The Checkpoint):

    • Wash resin with DCM.

    • Chloranil Test: Add 2% acetaldehyde in DMF and 2% chloranil in DMF to resin beads.

    • Result: Blue beads = Secondary amine present (Incomplete coupling).[2][3] Colorless = Complete.

    • Note: Do not use Kaiser (Ninhydrin); it will give a false negative (yellow/orange) even if the N-Me-Ile is unreacted.

  • Capping:

    • If Chloranil is slightly blue after double coupling, cap with Acetic Anhydride/Pyridine to terminate the deletion sequence.

Protocol 2: Advanced Purity Assessment (LC-MS)

Differentiating "Conformers" from "Impurities".

  • Sample Prep: Dissolve peptide in 50% Acetonitrile/Water.

  • Column: C18, 1.7 µm, 2.1 x 100 mm (UPLC).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (for MS sensitivity).[4]

    • B: 0.1% Formic Acid in Acetonitrile.[4]

  • Gradient: Shallow gradient (e.g., 1% B per minute) around the elution time.

  • Temperature: Run at 60°C.

    • Why? N-methyl peptides exist in slow-exchanging cis/trans rotamer populations at room temperature, causing peak splitting. Heating coalesces these rotamers into a sharp single peak. If the peak remains split at 60°C, it is likely a diastereomer impurity , not a rotamer.

Visualizing the Workflow

Diagram 1: The Decision Matrix for N-Me-Ile Analysis

This logic flow ensures that "purity" is not just a UV area percentage, but a structural reality.

PurityAssessment Start Crude Peptide (Fmoc-N-Me-Ile-OH containing) HPLC_RT Step 1: UPLC-UV (60°C) Check Peak Shape Start->HPLC_RT SplitPeak Split / Broad Peak? HPLC_RT->SplitPeak MS_Check Step 2: LC-MS Analysis Check Mass SplitPeak->MS_Check Yes SplitPeak->MS_Check No (Single Peak) MassError Mass = Target - 127 Da? MS_Check->MassError Deletion IMPURITY TYPE A: Deletion Sequence (Incomplete Coupling) MassError->Deletion Yes RotamerCheck Re-run HPLC at 25°C vs 60°C MassError->RotamerCheck No (Correct Mass) Coalesce Peaks Coalesce at High Temp? RotamerCheck->Coalesce Conformer FALSE ALARM: Cis/Trans Rotamer (Product is Pure) Coalesce->Conformer Yes Epimer IMPURITY TYPE B: Diastereomer (Epimer) (Racemization) Coalesce->Epimer No (Peaks remain split)

Caption: Analytical Logic Flow for distinguishing between deletion sequences, rotamers (conformational isomers), and true chemical impurities (epimers).

Diagram 2: Synthesis Cycle with Chloranil Checkpoint

SynthesisCycle Resin Resin-AA-NH-Me (Secondary Amine) Coupling Coupling Reaction 2 hours Resin->Coupling Activate Activation: Fmoc-AA-OH + PyAOP/HOAt Activate->Coupling Test CHLORANIL TEST (Not Kaiser!) Coupling->Test Blue Blue Beads (Incomplete) Test->Blue Positive Colorless Colorless (Complete) Test->Colorless Negative Recouple Double Couple (New Reagents) Blue->Recouple Next Fmoc Deprotection (Next Cycle) Colorless->Next Recouple->Test Cap Capping (Ac2O/Pyridine) Recouple->Cap Fail 2x Cap->Next

Caption: Synthesis workflow emphasizing the specific requirement of the Chloranil test for monitoring N-methylated amine coupling.

References

  • Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent for Peptide Synthesis. Journal of Peptide Science. Link

  • Merck Millipore. (2024). Novabiochem® Peptide Synthesis Technical Guide: Coupling Reagents and Racemization.Link

  • BenchChem. (2025).[2][4][5][6] Technical Support: Monitoring of Peptide Coupling - Chloranil vs Kaiser Test.Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • MtoZ Biolabs. (2025). Mechanism of Peptide Purity Analysis: LC-MS vs HPLC.[4][7]Link

Sources

Comparative

Beyond Fmoc-N-Me-Ile-OH: A Strategic Guide to Steric Bulk in Peptide Synthesis

Topic: Alternatives to Fmoc-N-Me-Ile-OH for Introducing Steric Bulk Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Fmoc-N-Me-Ile-OH is a gold-st...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternatives to Fmoc-N-Me-Ile-OH for Introducing Steric Bulk Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Fmoc-N-Me-Ile-OH is a gold-standard building block for introducing steric bulk, enhancing proteolytic stability, and restricting backbone conformation (cis/trans isomerism). However, its utility is often compromised by significant synthetic challenges—specifically the low nucleophilicity of the secondary amine—and high cost.

This guide presents a technical analysis of superior or situational alternatives. We categorize these into Side-Chain Steric Shields (e.g., Tert-Leucine), Alpha-Carbon Constraints (e.g., Aib), and Hydrophobic Isosteres (e.g., Chg). By shifting the source of steric bulk from the nitrogen to the carbon skeleton, researchers can often achieve comparable metabolic stability and conformational rigidity with improved synthetic yields.

Mechanism of Action: The "Steric Bulk" Landscape

To select an alternative, one must first define the purpose of the bulk. N-Me-Ile works by two mechanisms:

  • N-Methylation: Removes a hydrogen bond donor and introduces a methyl group that clashes with the preceding carbonyl, restricting

    
     and 
    
    
    
    torsion angles.
  • Beta-Branching (Ile Side Chain): The sec-butyl group creates a "fat" side chain that shields the backbone from proteases.

The alternatives below replicate one or both of these effects without the specific drawbacks of N-methylated couplings.

Decision Matrix: Selecting the Right Alternative

DecisionMatrix Start Primary Goal of Steric Bulk? Stability Metabolic Stability (Proteolysis Resistance) Start->Stability Conformation Conformational Constraint Start->Conformation Hydrophobicity Lipophilicity & Receptor Fit Start->Hydrophobicity Tle Fmoc-Tle-OH (Tert-Leucine) *Max Side-Chain Bulk* Stability->Tle Shielding Backbone Chg Fmoc-Chg-OH (Cyclohexylglycine) *Aliphatic Shield* Stability->Chg Non-Natural Isostere Aib Fmoc-Aib-OH (Aminoisobutyric Acid) *Helix Inducer* Conformation->Aib Helical/Turn Stabilization Pen Fmoc-Pen(Trt)-OH (Penicillamine) *Rigid Cys Analog* Conformation->Pen Disulfide Constraint Tic Fmoc-Tic-OH *Locked Phi Angle* Conformation->Tic Semi-Rigid Ring Hydrophobicity->Tle Compact Hydrophobe Hydrophobicity->Chg High Lipophilicity

Figure 1: Decision tree for selecting steric bulk alternatives based on the physicochemical property required.

Comparative Analysis of Alternatives

Alternative A: Fmoc-Tle-OH (L-Tert-Leucine)

The "Side-Chain Fortress"

  • Structure: Replaces the sec-butyl group of Ile with a tert-butyl group.

  • Why it works: The tert-butyl group is spherically bulky and adjacent to the alpha-carbon. It acts as a "brick wall," forcing the peptide backbone into extended conformations and preventing protease access.

  • Comparison to N-Me-Ile: Tle retains the amide proton (NH), meaning it can still act as a hydrogen bond donor, unlike N-Me-Ile. This makes Tle easier to couple onto (it is a primary amine) but still difficult to couple next to due to the massive gamma-methyl cluster.

  • Best For: Metabolic stability without disrupting H-bonding networks.

Alternative B: Fmoc-Aib-OH (Aminoisobutyric Acid)

The "Helix Architect"

  • Structure: Alpha-methyl alanine (gem-dimethyl at

    
    ).
    
  • Why it works: The tetrasubstituted alpha-carbon severely restricts the

    
     space, strongly promoting helical (
    
    
    
    or
    
    
    -helix) structures.
  • Comparison to N-Me-Ile: Aib is achiral (technically pro-chiral) and introduces bulk directly on the backbone. It is harder to couple than standard amino acids due to the quaternary carbon but does not suffer from the secondary amine nucleophilicity issue of N-Me-Ile.

  • Best For: Inducing specific secondary structures (turns/helices) and blocking degradation.

Alternative C: Fmoc-Chg-OH (L-Cyclohexylglycine)

The "Hydrophobic Shield"

  • Structure: A cyclohexane ring attached directly to the alpha-carbon.

  • Why it works: It is an aliphatic isostere of Phenylalanine/Isoleucine but with significantly higher lipophilicity and bulk than Ile.

  • Comparison to N-Me-Ile: Provides a similar "greasy" bulk profile for receptor binding pockets but maintains the standard backbone chemistry.

  • Best For: Increasing lipophilicity and filling large hydrophobic pockets in receptors.

Comparative Data Table
FeatureFmoc-N-Me-Ile Fmoc-Tle-OH Fmoc-Aib-OH Fmoc-Chg-OH
Steric Source N-Methyl +

-Branch
Side Chain (

-Butyl)

-Methylation
Side Chain (Cyclohexyl)
Coupling Difficulty Extreme (2° Amine)High (Steric Bulk)Very High (4° Carbon)Moderate
H-Bond Donor No (N-Me)Yes (NH)Yes (NH)Yes (NH)
Proteolytic Stability ExcellentExcellentExcellentGood
Conformational Bias Cis/Trans IsomerismExtended /

-sheet
Helical / TurnExtended
Relative Cost

$

$

Experimental Protocols

Coupling sterically bulky amino acids requires deviations from standard SPPS protocols. Standard HBTU/DIPEA cycles will result in deletion sequences.

Protocol A: Coupling Fmoc-Tle-OH or Fmoc-Chg-OH (Bulky Side Chains)

Use this protocol when the steric hindrance is in the side chain.

Reagents:

  • Coupling Agent: COMU or HATU (More reactive than HBTU).

  • Additive: Oxyma Pure (if using COMU) or HOAt (if using HATU).

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Collidine).

Workflow:

  • Equivalents: Use 4.0 eq of Amino Acid and Coupling Reagent relative to resin loading.

  • Pre-activation: Dissolve AA and HATU in DMF. Add DIPEA (8.0 eq) immediately before adding to the resin. Do not pre-activate for >2 mins to avoid racemization.

  • Reaction: Shake for 2 x 45 minutes (Double Coupling).

  • Monitoring: Standard Kaiser Test (Ninhydrin) is effective here as the resin-bound amine is primary.

Protocol B: Coupling Fmoc-Aib-OH (Quaternary Carbon)

Use this protocol for alpha-methyl amino acids. The challenge here is activating the carboxyl group of Aib sufficiently to attack the resin.

Reagents:

  • Preferred: PyAOP / HOAt / DIPEA (Phosphonium salts often work better for Aib).

  • Alternative: DIC / Oxyma Pure (Carbodiimide chemistry allows longer reaction times without capping).

Workflow:

  • Temperature: Perform coupling at 50°C (microwave or heated shaker). Heat significantly improves Aib incorporation.

  • Reaction:

    • Step 1: 4 eq Fmoc-Aib-OH, 4 eq PyAOP, 4 eq HOAt, 8 eq DIPEA in DMF. React for 60 min at 50°C.

    • Step 2 (Recouple): Drain and repeat with fresh reagents.[1]

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine after this step to prevent deletion sequences.

Protocol C: Coupling Onto N-Me-Ile (The "Difficult Next Step")

If you must use N-Me-Ile, the next amino acid is the hardest to couple because the N-Me-Ile amine is secondary and hindered.

Workflow:

  • Reagent: HATU or PyAOP is mandatory.

  • Conditions: 2 x 2 hours at room temperature, or 1 x 1 hour at 60°C.

  • Monitoring: Chloranil Test (Acetaldehyde/Chloranil).

    • Note: Kaiser test does NOT work on N-Me residues (no primary amine).

    • Result: Blue/Green beads = secondary amine present (incomplete coupling). Colorless = complete.

Visualization: SPPS Workflow for Hindered Residues

SPPS_Workflow Start Start: Resin-Bound Peptide Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 2. Wash (DMF x 5) Deprotect->Wash1 Choice Is Incoming AA Hindered? (Tle, Aib, N-Me) Wash1->Choice Standard Standard Coupling (HBTU/DIPEA, 30 min) Choice->Standard No Hindered High-Efficiency Coupling (HATU/HOAt or PyAOP) Double Couple (2x 1hr) Choice->Hindered Yes Test QC Monitor Standard->Test Hindered->Test Kaiser Kaiser Test (Primary Amines) Test->Kaiser Tle, Aib, Chg Chloranil Chloranil Test (Secondary/N-Me Amines) Test->Chloranil N-Me-Ile Pass Pass (Colorless) Kaiser->Pass Fail Fail (Blue/Green) Kaiser->Fail Chloranil->Pass Chloranil->Fail Pass->Deprotect Recouple Recouple with Different Activation (e.g., DIC/Oxyma @ 50°C) Fail->Recouple Cap Capping (Ac2O/Pyridine) Recouple->Cap Cap->Deprotect

Figure 2: Optimized SPPS workflow for incorporating sterically hindered amino acids.

References

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]

  • ResearchGate. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. [Link]

Sources

Validation

A Comparative Guide to NMR Studies of Peptides Incorporating N-methyl-isoleucine

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of modern therapeutic design. Among these modifications, N-methylation of the peptide backbone, and...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of modern therapeutic design. Among these modifications, N-methylation of the peptide backbone, and specifically the incorporation of N-methyl-isoleucine, offers a powerful tool to enhance pharmacokinetic properties and modulate biological activity. This guide provides an in-depth, objective comparison of the nuclear magnetic resonance (NMR) spectroscopic characteristics of peptides containing N-methyl-isoleucine versus their non-methylated counterparts, supported by experimental data and detailed protocols.

The Impact of N-methylation on Peptide Structure and Dynamics

N-methylation, the replacement of an amide proton with a methyl group, introduces significant local and global conformational changes in a peptide. This seemingly subtle modification has profound implications for a peptide's structure, dynamics, and, consequently, its function. The primary effects of incorporating N-methyl-isoleucine, as revealed by NMR studies, include:

  • Conformational Restriction: The presence of the N-methyl group sterically hinders the rotation around the N-Cα (φ) and Cα-C' (ψ) bonds, restricting the accessible Ramachandran space.[1] This can lead to a more pre-organized and rigid peptide backbone.

  • Cis/Trans Isomerism: The tertiary amide bond formed by N-methylation can exist in both cis and trans conformations. The energy barrier for interconversion between these isomers is significant, often leading to slow exchange on the NMR timescale and the observation of two distinct sets of NMR signals for residues flanking the N-methylated bond.[2]

  • Disruption of Secondary Structures: N-methylation removes the amide proton, a crucial hydrogen bond donor. This can destabilize canonical secondary structures like α-helices and β-sheets.[2][3] However, it can also promote the formation of non-canonical structures such as β-turns.[2]

  • Enhanced Metabolic Stability and Cell Permeability: The N-methyl group can sterically shield the adjacent peptide bond from proteolytic cleavage, thereby increasing the peptide's metabolic stability.[2][4] Furthermore, the removal of a hydrogen bond donor increases the lipophilicity of the peptide, which can improve its membrane permeability and oral bioavailability.[2][4][5][6]

Comparative NMR Analysis: N-methyl-isoleucine vs. Isoleucine Peptides

The incorporation of N-methyl-isoleucine introduces distinct and predictable changes in the NMR spectra of peptides. These changes provide a wealth of information about the local and global conformational effects of this modification.

NMR ParameterEffect of N-methyl-isoleucine IncorporationRationale and Interpretation
Chemical Shifts (¹H and ¹³C) Appearance of a new singlet around 2.7-3.1 ppm (N-methyl protons).[2] Downfield shift of the Hα and Cα signals of the preceding residue and the N-methylated isoleucine itself.[1]The N-methyl signal is a direct indicator of the modification. The downfield shifts of the α-protons and carbons are due to the inductive effect of the methyl group.
Signal Multiplicity Doubling of signals for residues adjacent to the N-methyl-isoleucine.[2]This is a hallmark of cis/trans isomerism around the N-methylated amide bond. The relative intensity of the two sets of signals reflects the population of each isomer.
Nuclear Overhauser Effect (NOE) Distinct NOE patterns for cis and trans isomers. A strong NOE is observed between the α-proton of the preceding residue (i-1) and the N-methyl protons of isoleucine (i) for the cis isomer. For the trans isomer, a strong NOE is seen between the α-proton of the preceding residue (i-1) and the α-proton of the N-methyl-isoleucine (i).[2]NOE data is crucial for determining the specific conformation around the N-methylated bond and for overall structure calculation.
³J Coupling Constants Changes in ³J(HNHα) and ³J(HαHβ) coupling constants.These changes reflect alterations in the dihedral angles (φ and ψ) and side-chain rotamer populations, respectively, providing further insight into the conformational constraints imposed by N-methylation.

Experimental Protocols for NMR Analysis of N-methyl-isoleucine Peptides

A thorough NMR investigation of a peptide containing N-methyl-isoleucine requires a combination of one- and two-dimensional NMR experiments. The following is a generalized workflow for such an analysis.

Sample Preparation
  • Synthesis and Purification: The peptide is synthesized using solid-phase peptide synthesis (SPPS), incorporating the Fmoc-protected N-methyl-isoleucine amino acid.[7][8] Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC). The presence of multiple peaks in the HPLC profile can often be attributed to the slow interconversion of cis/trans isomers.[2][9]

  • Sample Formulation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. The pH is adjusted as required for the specific study.

NMR Data Acquisition

A standard suite of NMR experiments for conformational analysis includes:

  • 1D ¹H NMR: Provides an initial overview of the sample, including the presence of the N-methyl signal and an initial assessment of signal complexity.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Essential for obtaining distance restraints for structure calculation and for differentiating between cis and trans isomers.[2][10] ROESY is often preferred for peptides due to its effectiveness for molecules with correlation times near the zero-crossing point for the NOE.[10]

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Provides information about long-range (2-3 bond) C-H correlations, which can be valuable for sequential assignment and dihedral angle determination.[10]

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_sample_prep NMR Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation synthesis Solid-Phase Peptide Synthesis (incorporating Fmoc-N-Me-Ile) purification RP-HPLC Purification synthesis->purification dissolution Dissolution in Deuterated Solvent purification->dissolution ph_adjustment pH Adjustment dissolution->ph_adjustment oneD_H 1D ¹H ph_adjustment->oneD_H TOCSY 2D TOCSY oneD_H->TOCSY NOESY_ROESY 2D NOESY/ROESY TOCSY->NOESY_ROESY HSQC 2D ¹H-¹³C HSQC NOESY_ROESY->HSQC HMBC 2D ¹H-¹³C HMBC HSQC->HMBC assignment Resonance Assignment HMBC->assignment restraints NOE/Dihedral Restraint Generation assignment->restraints calculation Structure Calculation & Refinement restraints->calculation

NMR analysis workflow for N-methyl-isoleucine peptides.
Data Analysis and Structure Calculation
  • Resonance Assignment: The collected NMR data is used to assign the chemical shifts of all protons and carbons in the peptide.

  • Identification of Cis/Trans Isomers: The presence of two distinct sets of signals for residues around the N-methyl-isoleucine is indicative of cis/trans isomerism. The specific isomers can be identified based on characteristic NOE patterns.

  • Structural Restraint Generation: NOE cross-peaks are integrated to generate inter-proton distance restraints. ³J coupling constants can be used to derive dihedral angle restraints.

  • Structure Calculation: The distance and dihedral angle restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.[11]

Case Study: Conformational Effects of N-methyl-isoleucine

A study on a model peptide demonstrated that N-methylation of an isoleucine residue led to a localized turn-like structure.[1] The NMR analysis revealed a significant upfield shift for the Hα of the residue preceding the N-methyl-isoleucine and a downfield shift for the Hα of the residue following it.[1] Furthermore, a key NOE was observed between the Hα of residue i-2 and the amide proton of residue i+1, providing strong evidence for a turn conformation.[1] In contrast, the non-methylated parent peptide showed no evidence of stable secondary structure in solution.

conformational_effects cluster_non_methylated Non-Methylated Peptide cluster_methylated N-methyl-isoleucine Peptide flexible Flexible, Disordered Conformation n_me_ile Incorporation of N-methyl-isoleucine conformational_restriction Restricted φ/ψ Angles n_me_ile->conformational_restriction cis_trans Cis/Trans Isomerism n_me_ile->cis_trans h_bond_disruption H-Bond Donor Removal n_me_ile->h_bond_disruption turn_formation Promotion of Turn-like Structure conformational_restriction->turn_formation h_bond_disruption->turn_formation

Conformational consequences of N-methyl-isoleucine incorporation.

Conclusion

The incorporation of N-methyl-isoleucine is a valuable strategy in peptide drug design, offering a means to enhance metabolic stability, improve cell permeability, and constrain peptide conformation. NMR spectroscopy is an indispensable tool for characterizing the structural and dynamic consequences of this modification. A comprehensive analysis of chemical shifts, NOE patterns, and coupling constants provides a detailed picture of the local and global effects of N-methylation, guiding the rational design of peptide therapeutics with improved pharmacological profiles. The complexities introduced by cis/trans isomerism require careful and detailed NMR analysis, but the resulting information is crucial for understanding the structure-activity relationship of these modified peptides.

References

  • Cawood, E., et al. (2023). Conformational analysis of N-methylated peptides. ResearchGate. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Influence of N-Methylation and Conformation on Almiramide Anti-Leishmanial Activity. Molecules, 25(15), 3533. [Link]

  • Kessler, H., et al. (2018). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Angewandte Chemie International Edition, 57(30), 9296-9300. [Link]

  • Renzelman, C. M. (2017). UTILIZING ADVANCED TECHNIQUES IN NMR SPECTROSCOPY TO STUDY THE CONFORMATIONAL ASPECTS OF MEMBRANE PERMEABILITY FOR N-METHYLATED CYCLIC PEPTIDES. (Doctoral dissertation, University of California, Santa Cruz). [Link]

  • Hewage, C., et al. (2017). Helical structure in cyclic peptides: effect of N-methyl amides versus esters. Chemical Communications, 53(94), 12648-12651. [Link]

  • Kessler, H., & Seebach, D. (2012). NMR of Peptides. eMagRes. [Link]

  • NMR-Bio. (2025). NMR of large proteins: mastering methyl labeling for high-resolution analysis. NMR-Bio. [Link]

  • Gardner, K. H., & Kay, L. E. (1997). Production and Incorporation of 15N, 13C, 2H (1H-δ1 Methyl) Isoleucine into Proteins for Multidimensional NMR Studies. Journal of the American Chemical Society, 119(32), 7599-7600. [Link]

  • Gardner, K. H., & Kay, L. E. (1997). Production and Incorporation of 15N, 13C, 2H (1H-δ1 Methyl) Isoleucine into Proteins for Multidimensional NMR Studies. Scilit. [Link]

  • Vögeli, B., et al. (2010). Comprehensive and cost-effective NMR spectroscopy of methyl groups in large proteins. Journal of Biomolecular NMR, 46(3), 217-227. [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. [Link]

  • Anderson, Z. J., et al. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry, 15(38), 8177-8183. [Link]

  • Rennella, E., & Brutscher, B. (2017). Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. ChemPhysChem, 18(21), 2933-2946. [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Sýkora, D., et al. (2007). HPLC and NMR study of linear tetrapeptides and octapeptides containing N-methylated amino acid residue. Peptide Science, 88, 259-260. [Link]

  • Kurauskas, V., et al. (2018). Detector analysis of isoleucine methyl dynamics in ubiquitin, for all 7 Ile in the molecule, using high-field data with and without low-field relaxation data (¹³C relaxation for a ¹³CD2H group). ResearchGate. [Link]

  • Anderson, Z. J., et al. (2017). NMR-based assignment of isoleucine: Vs. allo-isoleucine stereochemistry. ResearchGate. [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]

  • Unknown. (n.d.). Peptide NMR. Unknown Source. [Link]

  • Smith, A. N., et al. (2025). Isoleucine Side Chains as Reporters of Conformational Freedom in Protein Folding Studied by DNP-Enhanced NMR. Journal of the American Chemical Society. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Fmoc-2-Me-Ile-OH

Introduction: In the landscape of peptide synthesis, N-α-Fmoc-protected amino acids are fundamental building blocks. The proper handling and disposal of surplus, waste, and contaminated materials associated with these re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of peptide synthesis, N-α-Fmoc-protected amino acids are fundamental building blocks. The proper handling and disposal of surplus, waste, and contaminated materials associated with these reagents, such as Fmoc-2-Me-Ile-OH, are not merely procedural formalities but cornerstones of a responsible and safe laboratory environment. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the disposal of Fmoc-2-Me-Ile-OH, ensuring personnel safety, regulatory compliance, and environmental stewardship. The protocols herein are designed to be self-validating systems, integrating causality with procedural steps to foster a deep understanding of safe laboratory practices.

Hazard Assessment and Chemical Profile

While many Fmoc-protected amino acids, including Fmoc-2-Me-Ile-OH, are not classified as hazardous under OSHA's Hazard Communication Standard, they must be handled with the deliberate care afforded to all laboratory chemicals.[1] The primary risks associated with this compound are mechanical, such as respiratory tract irritation from inhaling dust particles or mild skin irritation upon contact.[2][3] It is crucial to recognize that during synthesis and deprotection, Fmoc-2-Me-Ile-OH will be part of various chemical mixtures, the hazards of which must be assessed independently. For instance, the deprotection step often involves bases like piperidine, and the final cleavage from the resin utilizes strong acids like trifluoroacetic acid (TFA), both of which introduce significant hazards.[4]

Key Chemical Properties:

  • Appearance: Typically a white to off-white powder.

  • Stability: Stable under recommended storage conditions.[3]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[3]

  • Hazardous Decomposition Products: Upon combustion, may produce oxides of carbon (CO, CO2) and nitrogen (NOx).[2][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with establishing a robust barrier between the researcher and the chemical. The selection of appropriate PPE is critical, even for substances not formally classified as hazardous.

PPE ItemSpecificationPurpose & Rationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from accidental splashes or airborne dust particles. Standard laboratory practice dictates eye protection at all times.[6]
Hand Protection Chemical-resistant nitrile gloves.Prevents direct skin contact, minimizing the risk of irritation. Gloves should be disposed of as contaminated waste after handling.[7]
Body Protection Standard laboratory coat.Protects clothing and skin from contamination.[8]
Respiratory Protection Generally not required for small quantities. A NIOSH-approved dust mask (e.g., N95) is recommended if dust generation is likely.[5]Minimizes the potential for respiratory tract irritation from inhaling fine powder.[2]

Step-by-Step Disposal Protocols

The cardinal rule for the disposal of Fmoc-2-Me-Ile-OH is that it must be managed as chemical waste. Under no circumstances should it be disposed of in regular trash or flushed down the drain.[6][9] Discharging chemicals into the sanitary sewer can lead to hazardous reactions in the drainage system and violate local and national environmental regulations.[7][10]

Protocol 3.1: Disposal of Solid Fmoc-2-Me-Ile-OH Waste

This protocol applies to unused, expired, or waste Fmoc-2-Me-Ile-OH powder.

  • Container Selection: Utilize a designated, leak-proof hazardous waste container made of a material compatible with the chemical.[11] The original product container is often a suitable choice for its own waste.[6]

  • Waste Collection: Carefully transfer the solid waste into the designated container using a spatula or scoop. Perform this transfer in a well-ventilated area or a chemical fume hood to prevent the generation and inhalation of dust.[5][6]

  • Labeling: Proper labeling is a critical, non-negotiable step in waste management.[10] The label must be clear, durable, and include the following information:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "Fmoc-2-Me-Ile-OH".

    • The date of accumulation (the date the first waste was added).[6]

    • The primary hazard classification (e.g., "Chemical Waste for Incineration").

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, away from drains, and segregated from incompatible materials.[6][12]

Protocol 3.2: Disposal of Contaminated Labware and Debris

Any item that comes into contact with Fmoc-2-Me-Ile-OH is considered contaminated and must be disposed of as chemical waste.

  • Segregation: Collect all contaminated solid items, including:

    • Gloves

    • Weighing paper/boats

    • Pipette tips

    • Contaminated paper towels

  • Disposal: Place these items directly into the same designated solid hazardous waste container used for the chemical powder.[6]

  • Empty Containers: The original product container, once empty, should also be disposed of as contaminated waste.[6] Do not rinse the container into the sink. If institutional policy requires rinsing, the rinseate must be collected as hazardous liquid waste.[11]

The following diagram illustrates the decision-making workflow for proper waste segregation.

G cluster_waste_generation Waste Generation cluster_assessment Waste Assessment cluster_disposal_path Disposal Pathway Waste Material for Disposal (Fmoc-2-Me-Ile-OH related) Assess Is it solid or contaminated debris? Waste->Assess SolidWaste Solid Chemical Waste Container Assess->SolidWaste Yes (e.g., powder, gloves, weigh paper) LiquidWaste Liquid Chemical Waste Container (e.g., reaction mixtures, rinseate) Assess->LiquidWaste No (e.g., solutions, spills with solvent) FinalDisposal Arrange Pickup by Licensed Waste Disposal Vendor SolidWaste->FinalDisposal LiquidWaste->FinalDisposal

Caption: Waste disposal workflow for Fmoc-2-Me-Ile-OH and associated materials.

Spill Management and Decontamination

Accidental spills must be managed promptly and safely to prevent exposure and contamination.

  • Evacuate and Secure: Ensure the immediate area of the spill is clear of personnel.

  • Ventilate: If the spill is significant or dust is airborne, ensure adequate ventilation.[2]

  • Contain and Clean: For a small, dry spill, carefully sweep up the powder and place it into the designated hazardous waste container.[2][5] Avoid actions that could make the powder airborne.

  • Decontaminate: Clean the spill area with soap and water or an appropriate laboratory detergent.[6]

  • Dispose of Cleaning Materials: All materials used for cleanup (e.g., paper towels, absorbent pads) must be disposed of as contaminated hazardous waste.[8][11]

  • Personal Hygiene: Thoroughly wash hands with soap and water after the cleanup is complete.[2]

Final Disposal Logistics

The ultimate disposal of chemical waste is a regulated process that must be handled by professionals.

  • Institutional Procedures: Adhere strictly to your institution's specific procedures for chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) department.[8]

  • Licensed Vendor: The EHS department will arrange for the collection and disposal of the waste by a licensed and certified hazardous waste disposal company.[6][9] This ensures the waste is managed in compliance with all local, state, and federal regulations.[10]

By adhering to this comprehensive guide, laboratory professionals can manage the disposal of Fmoc-2-Me-Ile-OH with the highest standards of safety and environmental responsibility, reinforcing a culture of trust and expertise within the scientific community.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager.
  • Safety D
  • Proper Disposal of Fmoc-alpha-methyl-L-Aspartic Acid: A Step-by-Step Guide. BenchChem.
  • Laboratory Waste Disposal Safety Protocols. NSTA.
  • Safety Data Sheet: Fmoc-Arg(Me2)-OH asymmetric. AAPPTec, LLC.
  • Fmoc-Ile-OH - Safety D
  • Fmoc-N-Me-Ile-OH Novabiochem 138775-22-1. Merck KGaA.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Safety D
  • Proper Disposal of Fmoc-Pro-Pro-OH: A Comprehensive Guide for Labor
  • Essential Guide to the Safe Disposal of Fmoc-Gln(Dod)-OH. BenchChem.
  • Fmoc Resin Cleavage and Deprotection. Novabiochem.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away

Sources

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